Efegatran
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLWQUWUNBAOO-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126721-07-1 (sulfate) | |
| Record name | Efegatran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20909748 | |
| Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105806-65-3 | |
| Record name | Efegatran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFEGATRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0VK2474K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Efegatran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efegatran is a potent, direct, and reversible inhibitor of thrombin, the key serine protease in the final stages of the coagulation cascade. By specifically targeting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and interactions.
Introduction
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thromboembolism, are major causes of morbidity and mortality worldwide. Anticoagulant therapies are central to the prevention and treatment of these conditions. This compound (also known by its development code LY294468) is a synthetic tripeptide arginal derivative designed as a direct thrombin inhibitor. Its mechanism offers a targeted approach to anticoagulation with a predictable and dose-dependent response.
Molecular Mechanism of Action
This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa).[1] Thrombin plays a pivotal role in the coagulation cascade by catalyzing the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own generation by activating upstream clotting factors, including Factors V, VIII, and XI.
By binding to the active site of thrombin, this compound prevents the enzyme from interacting with its natural substrates. This inhibition is characterized as "tight-binding," indicating a high affinity and a slow dissociation rate.[2]
Binding Site Interaction
This compound, as a tripeptide arginal inhibitor, interacts with the key substrate-binding pockets of thrombin, specifically the S1, S2, and S3 sites.[2] The arginine-like moiety of this compound occupies the S1 specificity pocket, which is characteristic of thrombin's preference for arginine residues in its substrates. The P2 and P3 residues of this compound engage with the S2 and S3 pockets of thrombin, contributing to the inhibitor's high affinity and specificity.[2][3][4]
A crucial aspect of the binding mechanism is the formation of a covalent, yet reversible, hemiacetal bond between the aldehyde group of this compound's terminal arginine residue and the hydroxyl group of the catalytic Serine 195 in the active site of thrombin.[2] This interaction is a hallmark of arginal-based thrombin inhibitors and contributes significantly to their potent inhibitory activity.
Quantitative Analysis of Thrombin Inhibition
The inhibitory potency and anticoagulant effects of this compound have been quantified through various in vitro and ex vivo assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (Thrombin Inhibition) | 23.0 nM | Chromogenic Substrate Assay | |
| Apparent Kass | 0.8 x 10⁸ L/mol | Thrombin Inhibition Study | [2] |
| Thrombin Time (TT) | 2x prolongation at 33 nM | Clotting Assay | [2] |
| aPTT:TT Ratio | 30 - 55 | Clotting Assays | [2] |
Note: The inhibition constant (Ki) can be estimated from the apparent association constant (Kass) using the relationship Ki = 1/Kass. This yields an approximate Ki of 12.5 nM.
Impact on the Coagulation Cascade
This compound's inhibition of thrombin occurs at the convergence point of the intrinsic and extrinsic pathways of the coagulation cascade, known as the common pathway. By neutralizing thrombin, this compound effectively halts the final steps of clot formation and the amplification of the coagulation cascade.
Experimental Protocols
Thrombin Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against thrombin using a fluorometric substrate.
Materials:
-
Purified human α-thrombin
-
Fluorometric thrombin substrate (e.g., AMC-based peptide)
-
Thrombin Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)
-
This compound
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Thrombin Assay Buffer.
-
Dilute the purified thrombin to the desired working concentration in Thrombin Assay Buffer.
-
Prepare the thrombin substrate solution in Thrombin Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of the microplate, add the Thrombin Assay Buffer.
-
Add the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (solvent without inhibitor).
-
Add the diluted thrombin solution to all wells except for the blank (substrate only) control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow for the binding of this compound to thrombin.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the thrombin substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~350 nm, Emission: ~450 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each this compound concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Patient or pooled normal citrated plasma
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer
-
Water bath or heating block at 37°C
Procedure:
-
Sample and Reagent Preparation:
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
If testing an inhibitor, spike the plasma with varying concentrations of this compound.
-
-
Assay Performance:
-
Pipette equal volumes of plasma and aPTT reagent into a test cuvette.
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.
-
Add pre-warmed CaCl₂ solution to the cuvette to initiate the clotting cascade.
-
Simultaneously, start the timer on the coagulometer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Thrombin Time (TT) Assay
The TT assay specifically measures the time it takes for fibrin clot formation in plasma after the addition of a standard amount of thrombin.
Materials:
-
Patient or pooled normal citrated plasma
-
Thrombin reagent (bovine or human thrombin of a known concentration)
-
Coagulometer
-
Water bath or heating block at 37°C
Procedure:
-
Sample and Reagent Preparation:
-
Pre-warm the plasma and thrombin reagent to 37°C.
-
If testing an inhibitor, spike the plasma with varying concentrations of this compound.
-
-
Assay Performance:
-
Pipette the plasma into a test cuvette.
-
Incubate the plasma at 37°C for 1-2 minutes.
-
Add the pre-warmed thrombin reagent to the plasma and simultaneously start the timer on the coagulometer.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
Conclusion
This compound is a highly potent and specific direct thrombin inhibitor. Its mechanism of action, centered on the reversible and competitive inhibition of thrombin's active site, provides a robust and predictable anticoagulant effect. The quantitative data and experimental protocols outlined in this guide offer a comprehensive understanding of this compound's pharmacological profile for researchers and professionals in the field of drug development. The targeted nature of its interaction with thrombin underscores its potential as a valuable therapeutic agent in the management of thrombotic diseases.
References
- 1. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. This compound, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of arginal thrombin inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds binding to the S2-S3 pockets of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Interactions of Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Efegatran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efegatran is a potent, synthetic, direct thrombin inhibitor that has been investigated for its anticoagulant properties. This technical guide aims to provide a comprehensive overview of the available information regarding its synthesis and chemical characterization. Despite extensive searches of publicly available scientific literature and databases, detailed experimental protocols for the synthesis of this compound and specific quantitative data from its characterization remain largely undisclosed, likely due to the proprietary nature of its development. This document summarizes the known chemical properties of this compound and outlines the general methodologies that would be employed for its synthesis and characterization, drawing parallels with similar compounds where appropriate.
Introduction to this compound
This compound, also known by its developmental code name LY-294468, is a small molecule designed to directly inhibit the activity of thrombin, a key enzyme in the blood coagulation cascade.[1] By blocking thrombin, this compound prevents the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots.[1] Its potential therapeutic applications lie in the prevention and treatment of thrombotic disorders.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. This information has been compiled from publicly accessible chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂N₆O₃ | [1][2] |
| Molecular Weight | 416.52 g/mol | [1][2] |
| IUPAC Name | (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide | [1] |
| CAS Number | 105806-65-3 | [1] |
| Synonyms | LY-294468, D-methyl-phenylalanyl-prolyl-arginal, Me-Phe-Pro-Arg-H | [1] |
Synthesis of this compound
Detailed, step-by-step synthetic protocols for this compound are not publicly available. However, based on its chemical structure, a plausible synthetic strategy would involve peptide coupling reactions. The molecule consists of three main building blocks: a modified D-phenylalanine derivative, a proline residue, and an arginine mimetic with a terminal aldehyde.
A generalized, hypothetical synthetic workflow is presented below. This is not a validated protocol but represents a logical approach based on standard organic chemistry principles.
Caption: Hypothetical workflow for the synthesis of this compound.
Characterization of this compound
The characterization of a synthetic compound like this compound is crucial to confirm its identity, purity, and structure. While specific data for this compound is not available, the following analytical techniques would be essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction. A reversed-phase HPLC method would likely be employed.
General Experimental Protocol for HPLC Analysis:
-
Column: A C18 stationary phase is commonly used for molecules of this type.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be typical.
-
Detection: UV detection at a wavelength where the molecule exhibits significant absorbance would be used.
-
Data Analysis: The retention time of the main peak would be used for identification (when compared to a reference standard), and the peak area would be used to determine the purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to provide information about its structure through fragmentation analysis.
General Experimental Protocol for Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, would provide an accurate mass measurement, allowing for the determination of the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion would be performed to confirm the connectivity of the amino acid residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of this compound. Both ¹H and ¹³C NMR spectra would be acquired.
General Experimental Protocol for NMR Analysis:
-
Solvent: A deuterated solvent in which this compound is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), would be used.
-
Spectra:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the complete connectivity of the molecule and to assign all proton and carbon signals.
-
Mechanism of Action: Thrombin Inhibition
This compound functions as a direct inhibitor of thrombin. It binds to the active site of the thrombin enzyme, preventing it from carrying out its normal function of converting fibrinogen to fibrin. This mechanism is central to its anticoagulant effect.
Caption: Signaling pathway of thrombin inhibition by this compound.
Conclusion
This compound is a direct thrombin inhibitor with potential as an anticoagulant agent. While its detailed synthesis and characterization data are not publicly available, this guide has provided an overview of its known properties and the standard analytical methodologies that would be employed in its development. For researchers actively working on the synthesis and characterization of this compound or similar molecules, the general protocols and workflows described herein can serve as a foundational guide. Further detailed information would likely be found in patent literature or internal research and development documentation.
References
An In-depth Technical Guide to the Chemical Structure and Activity of Efegatran (LY-294468)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran, also known by its developmental code LY-294468, is a potent and specific, reversible, direct thrombin inhibitor.[1][2] As an anticoagulant, it plays a crucial role in the management of thromboembolic disorders by directly targeting thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][3] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound, supplemented with quantitative data and illustrative diagrams to facilitate a deeper understanding for research and development professionals.
Chemical Structure and Properties
This compound is a synthetic peptidomimetic compound.[4] Its chemical structure is designed to fit into the active site of thrombin, thereby inhibiting its enzymatic activity.
Chemical Identifiers:
-
IUPAC Name: (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide[4]
-
Molecular Formula: C₂₁H₃₂N₆O₃[4]
-
Molecular Weight: 416.5 g/mol [4]
-
SMILES: CN--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C=O[4]
-
Synonyms: LY-294468, GYKI-14766, RGH-2958[5]
Structural Features: The structure of this compound consists of three key moieties:
-
An N-methyl-D-phenylalanyl group at the P3 position.
-
A prolyl residue at the P2 position.
-
An argininal residue at the P1 position, which is crucial for its direct interaction with the active site of thrombin.
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[6] Unlike indirect thrombin inhibitors such as heparin, which require a cofactor (antithrombin III) for their activity, this compound's action is independent of cofactors. This direct inhibition of both free and clot-bound thrombin contributes to its potent anticoagulant and antithrombotic properties.[2]
Signaling Pathway of the Coagulation Cascade and Inhibition by this compound
Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.
Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Route of Administration | Intravenous | [7] |
| Dose-dependent Activity | Demonstrated | [7] |
Table 2: Pharmacodynamic Effects of this compound in Patients with Unstable Angina
| Dose Level | Effect on aPTT | Clinical Outcome | Major Bleeding | Minor Bleeding |
| Up to 1.2 mg/kg/h | ~3 times baseline | No significant difference from heparin | No excess compared to heparin | More frequent than heparin |
| ≥ 0.63 mg/kg/h | Antithrombotic effect comparable to heparin | - | - | - |
Data extracted from a study comparing this compound to heparin in patients with unstable angina.[7]
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary, a general methodology for assessing the anticoagulant activity of a direct thrombin inhibitor is outlined below.
Experimental Workflow: In Vitro Assessment of Anticoagulant Activity
References
- 1. This compound sulfate hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H32N6O3 | CID 122267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anticoagulant properties, clinical efficacy and safety of this compound, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Efegatran's High-Affinity Interaction with Thrombin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efegatran is a potent, direct, and reversible inhibitor of thrombin, the central enzyme in the coagulation cascade. This technical guide provides an in-depth analysis of the binding affinity of this compound for thrombin, detailing the quantitative parameters of this interaction and the experimental methodologies used for their determination. The mechanism of action, involving a tight, competitive binding to the active site of thrombin, is elucidated. Furthermore, this document illustrates the impact of this compound on the coagulation signaling pathway and outlines detailed protocols for key binding affinity assays.
Introduction
Thrombin (Factor IIa) is a serine protease that plays a critical role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation through feedback activation of factors V, VIII, and XI. Unregulated thrombin activity can lead to pathological thrombosis, making it a key target for anticoagulant therapies. This compound is a synthetic tripeptide arginal derivative that exhibits high affinity and specificity for thrombin, positioning it as a significant molecule in the landscape of anticoagulant drug development. Understanding the precise nature of its interaction with thrombin is paramount for its therapeutic application and for the design of next-generation antithrombotic agents.
Mechanism of Action and Binding Site
This compound functions as a direct, reversible, and competitive inhibitor of thrombin. Its mechanism involves binding to the active site of thrombin, thereby preventing its interaction with its natural substrates.
The binding of this compound to thrombin is characterized by the interaction of its P1, P2, and P3 residues with the corresponding S1, S2, and S3 fibrinogen-binding sites on the thrombin molecule.[1] A key feature of this interaction is the formation of a hemiacetal bond between the arginal aldehyde of this compound and the hydroxyl group of the active site Serine 195 residue of thrombin.[1] This covalent yet reversible bond contributes to the tight-binding nature of the inhibition.
Quantitative Analysis of Thrombin Binding Affinity
The affinity of this compound for thrombin has been quantified using several key parameters. These values are summarized in the table below.
| Parameter | Value | Description | Source |
| IC50 | 23.0 nM | The concentration of this compound required to inhibit 50% of thrombin's activity in vitro. | [2] |
| Kass | 0.8 x 108 L/mol | The apparent association constant, reflecting the equilibrium between the bound and unbound states of this compound and thrombin. | [1] |
| Kd | 12.5 nM | The dissociation constant, calculated as the reciprocal of Kass. A lower Kd value indicates a higher binding affinity. | Calculated from[1] |
| Concentration for 2x TT | 33 nM | The concentration of this compound required to double the thrombin time, a measure of the time it takes for plasma to clot after the addition of thrombin. | [1] |
Impact on the Coagulation Signaling Pathway
By directly inhibiting thrombin, this compound effectively disrupts the final common pathway of the coagulation cascade and the amplification loops. The diagram below illustrates the central role of thrombin and the points of inhibition by this compound.
Caption: Inhibition of the Coagulation Cascade by this compound.
Experimental Protocols
The determination of thrombin binding affinity for inhibitors like this compound can be achieved through various in vitro assays. Below are detailed methodologies for two common experimental approaches.
Determination of IC50 using a Chromogenic Substrate Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for IC50 Determination of a Thrombin Inhibitor.
Determination of Kinetic Parameters (kon, koff, and Kd) using Stopped-Flow Spectroscopy
This protocol describes the use of stopped-flow spectroscopy to measure the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.
Caption: Workflow for Stopped-Flow Kinetic Analysis of Thrombin Inhibition.
Conclusion
This compound demonstrates potent and specific inhibition of thrombin through a reversible, competitive, and tight-binding mechanism. The low nanomolar IC50 and Kd values underscore its high affinity for the target enzyme. The detailed experimental protocols and understanding of its impact on the coagulation cascade provided in this guide serve as a valuable resource for researchers and professionals in the field of antithrombotic drug discovery and development. This comprehensive understanding of this compound's thrombin binding affinity is crucial for its continued evaluation and for the development of safer and more effective anticoagulants.
References
Efegatran's In Vitro Coagulation Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of efegatran, a direct thrombin inhibitor, on key coagulation assays. The information is intended to assist researchers and drug development professionals in understanding the anticoagulant properties of this compound.
Mechanism of Action
This compound is a potent and selective, reversible inhibitor of thrombin (Factor IIa). By directly binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This targeted action leads to a dose-dependent anticoagulant effect.
Core Coagulation Assays
The anticoagulant activity of this compound is primarily assessed through a panel of in vitro coagulation assays that measure the time to clot formation. These assays evaluate the integrity of different parts of the coagulation cascade.
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade. This compound demonstrates a concentration-dependent prolongation of the aPTT.
Prothrombin Time (PT)
The PT assay evaluates the extrinsic and common pathways of coagulation. This compound also prolongs the PT in a concentration-dependent manner.
Thrombin Time (TT)
The TT assay directly measures the conversion of fibrinogen to fibrin by exogenous thrombin. As a direct thrombin inhibitor, this compound is highly sensitive to this assay, showing significant prolongation at low concentrations.
Ecarin Clotting Time (ECT)
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro effects of this compound on various coagulation parameters. It is important to note that these values are derived from a comparative study and may vary depending on the specific reagents and methodologies used.
| Assay | Parameter | This compound Value (µM) | Argatroban Value (µM) | Hirulog Value (µM) | Hirudin Value (µM) |
| Prothrombin Time (PT) | Concentration to double clotting time | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.05 |
| Activated Partial Thromboplastin Time (aPTT) | Concentration to double clotting time | 0.7 ± 0.1 | 0.6 ± 0.05 | 0.5 ± 0.05 | 0.1 ± 0.01 |
| Heptest | Concentration to double clotting time | 0.5 ± 0.05 | 0.4 ± 0.04 | 0.3 ± 0.03 | 0.05 ± 0.005 |
| Thrombin Generation (Intrinsic) | IC50 (Inhibition) | 0.15 ± 0.02 | 0.2 ± 0.03 | Not effective | Not effective |
| Thrombin Generation (Extrinsic) | IC50 (Inhibition) | 0.25 ± 0.03 | 0.3 ± 0.04 | 0.4 ± 0.05 | 0.05 ± 0.005 |
| Factor Xa Generation (Intrinsic) | IC50 (Inhibition) | 0.3 ± 0.04 | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.1 ± 0.01 |
| Factor Xa Generation (Extrinsic) | IC50 (Inhibition) | 0.5 ± 0.06 | Not effective | Not effective | Not effective |
Experimental Protocols
While specific, detailed protocols for the studies involving this compound are not publicly available, the following sections describe the general methodologies for the key in vitro coagulation assays.
General Plasma Preparation
For all assays, citrated human plasma is typically used. Whole blood is collected in tubes containing 3.2% or 3.8% sodium citrate. Platelet-poor plasma (PPP) is obtained by centrifugation of the whole blood.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: This assay measures the time to clot formation after the activation of the contact pathway (intrinsic pathway) and the addition of calcium.
General Procedure:
-
Pre-warm platelet-poor plasma (PPP) and aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids) to 37°C.
-
Mix equal volumes of PPP and aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding a pre-warmed calcium chloride solution.
-
Measure the time until a fibrin clot is formed.
Prothrombin Time (PT) Assay
Principle: This assay measures the time to clot formation after the addition of tissue factor (thromboplastin) and calcium, which activates the extrinsic pathway.
General Procedure:
-
Pre-warm platelet-poor plasma (PPP) to 37°C.
-
Add a pre-warmed PT reagent (containing tissue factor and calcium) to the PPP.
-
Measure the time until a fibrin clot is formed.
Thrombin Time (TT) Assay
Principle: This assay bypasses the intrinsic and extrinsic pathways by directly measuring the time it takes for a clot to form after the addition of a known concentration of thrombin to plasma.
General Procedure:
-
Pre-warm platelet-poor plasma (PPP) to 37°C.
-
Add a pre-warmed thrombin solution to the PPP.
-
Measure the time until a fibrin clot is formed.
Ecarin Clotting Time (ECT) Assay
Principle: This assay specifically measures the activity of direct thrombin inhibitors. Ecarin activates prothrombin to meizothrombin, which is then inhibited by the direct thrombin inhibitor, prolonging the clotting time.
General Procedure:
-
Pre-warm platelet-poor plasma (PPP) to 37°C.
-
Add a pre-warmed ecarin solution to the PPP.
-
Measure the time until a fibrin clot is formed.
Thrombin and Factor Xa Generation Assays
These assays measure the dynamic process of thrombin or Factor Xa generation in plasma, providing a more comprehensive assessment of the overall coagulation potential.
General Principle: A trigger (e.g., tissue factor for the extrinsic pathway, or an activator for the intrinsic pathway) is added to plasma, and the generation of thrombin or Factor Xa is monitored over time using a chromogenic or fluorogenic substrate. The key parameters measured include the lag time, the time to peak, the peak height, and the endogenous thrombin potential (ETP) or endogenous Factor Xa potential.
Preclinical In Vivo Models for Efegatran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo models utilized in the evaluation of Efegatran, a direct thrombin inhibitor. The document details experimental methodologies, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, reversible, and selective direct inhibitor of thrombin, the key enzyme in the final common pathway of the coagulation cascade. By directly binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Its preclinical development has relied on robust in vivo models to establish its antithrombotic efficacy and assess its safety profile, particularly concerning bleeding risk.
Canine Model of Coronary Artery Thrombosis
The most extensively documented preclinical in vivo model for this compound is the canine model of electrically induced coronary artery thrombosis. This model is designed to mimic acute coronary syndromes in humans and allows for the detailed study of antithrombotic agents.
Experimental Protocol
The following protocol outlines the key steps in the canine coronary artery thrombosis model used to evaluate this compound.
-
Animal Preparation: Mongrel dogs of either sex are anesthetized, intubated, and ventilated. Catheters are placed to monitor arterial blood pressure and to administer test compounds. A thoracotomy is performed to expose the heart, and the left circumflex coronary artery (LCX) is isolated. An electromagnetic flow probe is placed around the LCX to measure coronary blood flow.
-
Thrombosis Induction: A stimulating electrode is placed in contact with the intimal surface of the LCX. A low-level electrical current is applied to the electrode, causing endothelial injury and initiating thrombus formation. This leads to a gradual reduction in coronary blood flow, culminating in complete occlusion.
-
Drug Administration: this compound is administered as an intravenous infusion, typically starting before the initiation of the electrical stimulus. Different dose levels are investigated to determine the dose-response relationship for antithrombotic efficacy and safety parameters.
-
Endpoint Measurement: The primary efficacy endpoint is the time to thrombotic occlusion (TTO) of the coronary artery. Other key parameters measured include bleeding time (to assess hemorrhagic risk), activated partial thromboplastin time (aPTT), thrombin time (TT), and ex vivo platelet aggregation.
Experimental Workflow
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in the canine coronary artery thrombosis model.
Table 1: Antithrombotic Efficacy of this compound
| Treatment Group | Dose | Time to Occlusion (minutes) |
| Vehicle | - | 56 ± 6 |
| This compound | 0.25 mg/kg/h | 125 ± 27 |
| Heparin | 80 U/kg + 30 U/kg/h | 94 ± 20 |
| 7E3 | 0.4 mg/kg | 124 ± 25 |
| 7E3 + this compound | 0.4 mg/kg + 0.25 mg/kg/h | 223 ± 2 |
| 7E3 + Heparin | 0.4 mg/kg + 80 U/kg + 30 U/kg/h | 147 ± 20 |
Table 2: Hemostatic Effects of this compound
| Treatment Group | Bleeding Time (fold increase) | aPTT Ratio (vs. baseline) | TT Ratio (vs. baseline) |
| 7E3 + Heparin | 4 | 1.39 ± 0.07 | - |
| 7E3 + this compound | 3 | 1.15 ± 0.03 | 4.1 ± 1.1 |
Table 3: Ex Vivo Platelet Aggregation Inhibition
| Treatment | ADP-induced | Arachidonic Acid-induced | Thrombin-induced |
| This compound | No significant reduction | No significant reduction | Abolished |
| 7E3 | Significant reduction | Significant reduction | Significant reduction |
| 7E3 + this compound | Significant reduction | Significant reduction | Abolished |
Other Preclinical In Vivo Models of Thrombosis
-
Ferric Chloride-Induced Thrombosis Model (Rat): In this model, a solution of ferric chloride is applied topically to an artery (e.g., carotid) or vein, inducing oxidative injury to the endothelium and leading to the formation of a thrombus.[1][2] The time to vessel occlusion is the primary endpoint. This model is useful for rapid screening of antithrombotic compounds.
-
Arteriovenous (AV) Shunt Thrombosis Model (Rabbit/Rat): An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein. The weight of the thrombus formed on the thread after a specific period is measured. This model allows for the evaluation of both arterial and venous thrombosis.
-
Venous Thrombosis Models (Rat/Rabbit): These models typically involve stasis of a venous segment, often in combination with endothelial injury, to induce the formation of a venous thrombus. Thrombus weight is the primary endpoint.
Signaling Pathway: Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa) in the coagulation cascade. The following diagram illustrates the central role of thrombin and the inhibitory action of this compound.
As shown in the diagram, the intrinsic and extrinsic pathways of the coagulation cascade converge on the activation of Factor X to Factor Xa. Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then plays a pivotal role by cleaving fibrinogen to fibrin, which polymerizes to form a stable blood clot. This compound directly binds to and inhibits thrombin, thereby preventing the formation of fibrin and the subsequent development of a thrombus.
Conclusion
The preclinical in vivo evaluation of this compound has been centered on the canine model of coronary artery thrombosis, which has provided crucial data on its antithrombotic efficacy and hemostatic effects.[3] The quantitative data from this model demonstrate a dose-dependent antithrombotic effect and a manageable bleeding profile, particularly when used in combination with other antiplatelet agents. While data in other thrombosis models are limited, the established mechanism of action as a direct thrombin inhibitor provides a strong rationale for its therapeutic potential in a range of thrombotic disorders. This technical guide serves as a foundational resource for researchers and drug development professionals working with this compound and other direct thrombin inhibitors.
References
Efegatran: A Direct Thrombin Inhibitor - A Retrospective Technical Analysis
Efegatran , also known as LY294468, is a potent, reversible, and direct inhibitor of thrombin that was developed in the 1990s by IVAX LLC and subsequently investigated by Eli Lilly and Company for the treatment of acute coronary syndromes. As a tripeptide arginal with the structure D-methyl-phenylalanyl-prolyl-arginal, this compound represented a significant departure from the indirect thrombin inhibitors, such as heparin, that were the standard of care at the time. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound exerts its anticoagulant effect through the direct, competitive inhibition of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. Unlike heparin, which requires the cofactor antithrombin III to inhibit thrombin, this compound binds directly to the active site of thrombin.[1] This direct mechanism of action allows it to inhibit both freely circulating thrombin and thrombin that is bound to fibrin clots.[1] Furthermore, its activity is not neutralized by platelet factor 4, a protein released from activated platelets that can inactivate heparin.[1]
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for Efegatran in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran is a potent, synthetic, direct thrombin inhibitor. Thrombin plays a crucial role in hemostasis and thrombosis; it catalyzes the conversion of fibrinogen to fibrin and is the most potent activator of platelets. By directly binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby inhibiting both fibrin formation and thrombin-induced platelet aggregation.[1][2] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.[3][4]
Mechanism of Action of this compound in Platelet Aggregation
Thrombin activates platelets primarily through the cleavage of protease-activated receptors (PARs), mainly PAR-1 and PAR-4, on the platelet surface. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. This signaling leads to an increase in intracellular calcium, conformational changes in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, and subsequent platelet aggregation. Fibrinogen then bridges adjacent platelets by binding to their activated GPIIb/IIIa receptors.
This compound, as a direct thrombin inhibitor, binds to the catalytic site of thrombin, preventing it from interacting with and cleaving PARs on the platelet surface. This inhibition of PAR cleavage blocks the downstream signaling events, ultimately preventing platelet activation and aggregation.
Quantitative Data on the Inhibition of Platelet Aggregation
Table 1: Illustrative Dose-Dependent Inhibition of Thrombin-Induced Platelet Aggregation by a Direct Thrombin Inhibitor (Dabigatran)
| Dabigatran Concentration (nM) | Thrombin Concentration (U/mL) | Maximum Aggregation (%) | Inhibition (%) | IC50 (nM) |
| 0 (Control) | 0.5 | 87.0 | 0 | \multirow{5}{}{10.5[5]} |
| 2.5 | 0.5 | - | - | |
| 10 | 0.5 | - | - | |
| 50 | 0.5 | - | - | |
| 100 | 0.5 | - | - | |
| 0 (Control) | 1.0 | 90.2 | 0 | \multirow{5}{}{40.4[5]} |
| 2.5 | 1.0 | - | - | |
| 10 | 1.0 | - | - | |
| 50 | 1.0 | - | - | |
| 100 | 1.0 | - | - |
Data adapted from a study on dabigatran.[5] Dashes indicate where specific percentage aggregation values at each concentration were not provided in the source material, though a concentration-dependent inhibition was reported.
Experimental Protocol: this compound Inhibition of Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol is adapted from standard LTA procedures for assessing the effect of antiplatelet agents.[3][4]
Materials and Reagents
-
This compound (stock solution prepared in an appropriate solvent, e.g., saline or DMSO)
-
Human whole blood (collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate anticoagulant
-
Thrombin (human α-thrombin)
-
Bovine Serum Albumin (BSA)
-
Tyrode's buffer (or similar physiological buffer)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Experimental Workflow
Detailed Methodology
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature.
-
Collect the supernatant (PPP) and use it to set the 100% aggregation baseline in the aggregometer and to adjust the platelet count of the PRP.
2. Platelet Aggregation Assay
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes) to allow for drug-target interaction.
-
Set the baseline light transmission for each cuvette (0% for PRP, 100% for PPP).
-
Initiate platelet aggregation by adding a pre-determined concentration of thrombin (e.g., 0.5-1.0 U/mL).
-
Record the change in light transmission for 5-10 minutes.
3. Data Analysis
-
The aggregometer software will generate aggregation curves (light transmission vs. time).
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage inhibition of platelet aggregation for each this compound concentration relative to the vehicle control using the following formula:
% Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the thrombin-induced platelet aggregation.
Conclusion
This document provides a comprehensive overview and a detailed protocol for evaluating the inhibitory effects of the direct thrombin inhibitor, this compound, on platelet aggregation. The provided workflow and methodologies, based on the gold-standard LTA technique, will enable researchers to accurately characterize the antiplatelet activity of this compound. While specific quantitative data for this compound is currently limited, the provided illustrative data for a similar compound highlights the expected dose-dependent inhibition. These protocols and notes are intended to serve as a valuable resource for scientists in the fields of hematology, pharmacology, and drug development.
References
- 1. Dose-responses to inducers and inhibitors of platelet aggregation analysed via a micro-method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Combined effects of melagatran and eptifibatide on platelet aggregation inhibition but not thrombin generation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efegatran in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Efegatran (also known as LY294468), a direct thrombin inhibitor, in preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy and safety profile of this compound and similar compounds.
Introduction to this compound
This compound is a potent, reversible, and selective inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1] Its mechanism of action also inhibits thrombin-induced platelet aggregation.[2][3] Preclinical studies have primarily focused on its application in arterial thrombosis, with detailed investigations in canine models.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly inhibiting both free and clot-bound thrombin. This action is independent of antithrombin III. The inhibition of thrombin leads to a reduction in fibrin formation and a decrease in thrombin-mediated activation of platelets and coagulation factors V, VIII, and XI, thus attenuating the amplification of the coagulation cascade.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data available from preclinical studies of this compound in animal models of thrombosis. Data is primarily derived from a canine model of coronary artery thrombosis.
Table 1: Antithrombotic Efficacy of this compound in a Canine Coronary Artery Thrombosis Model
| Treatment Group | Dose | Time to Occlusion (minutes) | Vessel Patency at 4 hours |
| Vehicle | - | 56 ± 6 | 0 of 5 |
| This compound | 0.25 mg/kg/h | 125 ± 27 | 2 of 7 |
| Heparin | 80 U/kg + 30 U/kg/h | 94 ± 20 | 0 of 4 |
| 7E3 (Antiplatelet) | 0.4 mg/kg | 124 ± 25 | 1 of 6 |
| 7E3 + Heparin | 0.4 mg/kg + Heparin | 147 ± 20 | 1 of 6 |
| 7E3 + this compound | 0.4 mg/kg + 0.25 mg/kg/h | 223 ± 2 | 4 of 5[3] |
Table 2: Hemostatic Effects of this compound in a Canine Model
| Treatment Group | Dose | Bleeding Time Increase (fold) |
| 7E3 + Heparin | 0.4 mg/kg + Heparin | 4-fold[3] |
| 7E3 + this compound | 0.4 mg/kg + 0.25 mg/kg/h | 3-fold[2][3] |
Table 3: Ex Vivo Coagulation Parameters in a Canine Model
| Parameter | Dose Range of this compound | Effect |
| Clotting Times | 0.25 - 1.0 mg/kg/h | Dose-dependent increase[1] |
| APTT-TT Ratio | Not specified | 8:1[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Canine Model of Electrolytic Injury-Induced Coronary Artery Thrombosis
This model is designed to mimic the formation of an occlusive thrombus in a coronary artery following endothelial injury.
Materials:
-
Anesthetized mongrel dogs
-
This compound (as sulfate salt)
-
Heparin
-
Glycoprotein IIb/IIIa antagonist (e.g., 7E3)
-
Anode for electrolytic injury
-
Doppler flow probe
-
Equipment for monitoring vital signs (ECG, blood pressure)
Protocol:
-
Animal Preparation: Anesthetize the dogs and maintain a stable plane of anesthesia. Surgically expose the left circumflex (LCx) coronary artery.
-
Instrumentation: Place a Doppler flow probe around the LCx to monitor blood flow.
-
Thrombus Induction:
-
Gently damage the endothelium of the LCx artery.
-
Apply a low-level anodal direct current (e.g., 150 µA) to the external surface of the artery to induce endothelial injury and initiate thrombus formation.
-
-
Drug Administration:
-
Administer a bolus and/or continuous infusion of this compound, vehicle control, or comparator agents (e.g., heparin) prior to the initiation of the electrolytic injury.
-
For combination studies, administer the antiplatelet agent (e.g., 7E3) as a bolus before starting the this compound infusion.[3]
-
-
Monitoring and Endpoints:
-
Continuously monitor coronary blood flow to determine the time to occlusion (defined as zero blood flow).
-
Measure bleeding time at baseline and at specified intervals after drug administration.
-
Collect blood samples for ex vivo analysis of platelet aggregation and coagulation parameters (e.g., aPTT, Thrombin Time).
-
Assess vessel patency at the end of the experiment (e.g., after 4 hours).[3]
-
Caption: Experimental workflow for the canine thrombosis model.
General Protocol for Ferric Chloride-Induced Arterial Thrombosis in Rodents
Materials:
-
Anesthetized rats or mice
-
This compound
-
Ferric chloride (FeCl₃) solution (e.g., 10-35%)
-
Filter paper
-
Doppler flow probe or microscope for vessel visualization
-
Surgical instruments
Protocol:
-
Animal Preparation: Anesthetize the animal and surgically expose the carotid or femoral artery.
-
Instrumentation: Place a flow probe around the artery or position the exposed vessel under a microscope.
-
Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).
-
Thrombus Induction:
-
Saturate a small piece of filter paper with FeCl₃ solution.
-
Apply the filter paper to the adventitial surface of the exposed artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoints:
-
Monitor blood flow to determine the time to vessel occlusion.
-
Alternatively, observe thrombus formation and stability visually over a set period.
-
At the end of the experiment, the vessel segment can be excised for histological analysis or measurement of thrombus weight.
-
General Protocol for Stasis-Induced Venous Thrombosis in Rodents
This model is commonly used to study venous thromboembolism. As with the ferric chloride model, specific data for this compound is lacking, but the protocol is adaptable.
Materials:
-
Anesthetized rats or mice
-
This compound
-
Suture material
-
Surgical instruments
Protocol:
-
Animal Preparation: Anesthetize the animal and perform a laparotomy to expose the inferior vena cava (IVC).
-
Drug Administration: Administer this compound or vehicle control.
-
Thrombus Induction:
-
Carefully dissect the IVC and ligate all side branches over a defined segment.
-
Completely ligate the IVC at the proximal and distal ends of the isolated segment to induce stasis.
-
-
Thrombus Maturation: Allow the thrombus to form and mature for a specified period (e.g., 2-24 hours).
-
Endpoint Measurement:
-
Re-anesthetize the animal and excise the thrombosed IVC segment.
-
Measure the length and weight of the thrombus.
-
The thrombus can be further processed for histological or biochemical analysis.
-
Measurement of Outcomes
A variety of methods can be employed to assess the efficacy of this compound in these models.
-
Thrombus Size and Occlusion:
-
Time to Occlusion: Measured using a Doppler flow probe.
-
Thrombus Weight: The thrombus is carefully dissected and weighed.
-
Histology: Vessel cross-sections are stained to visualize the thrombus and vessel wall.
-
Imaging: Advanced techniques like magnetic resonance imaging (MRI) or high-frequency ultrasound can be used for non-invasive, longitudinal assessment of thrombus size.
-
-
Hemostasis and Coagulation:
-
Bleeding Time: Measured by making a standardized incision (e.g., tail transection in rodents, buccal mucosa in dogs) and recording the time to cessation of bleeding.
-
Activated Partial Thromboplastin Time (aPTT): A measure of the intrinsic and common coagulation pathways.
-
Thrombin Time (TT): Measures the final step of the coagulation cascade, the conversion of fibrinogen to fibrin, and is highly sensitive to thrombin inhibitors.
-
Ex Vivo Platelet Aggregation: Assesses the ability of platelets to aggregate in response to various agonists.
-
Logical Relationships in Thrombosis and Anticoagulation
Caption: Key events in thrombosis and the point of intervention for this compound.
Conclusion
This compound has demonstrated potent antithrombotic effects in a canine model of arterial thrombosis. The provided protocols offer a framework for the in vivo evaluation of direct thrombin inhibitors. While detailed quantitative data for this compound in a broader range of animal models is not extensively published, the methodologies described herein are standard in the field and can be adapted for dose-ranging and efficacy studies of novel antithrombotic agents. Researchers should carefully consider the specific aims of their study when selecting an appropriate animal model and endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Antithrombotic assessment of the effects of combination therapy with the anticoagulants this compound and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Efegatran: Application Notes and Protocols for Studying the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing efegatran, a direct, reversible thrombin inhibitor, in the study of the coagulation cascade. This document includes detailed protocols for key in vitro and in vivo experiments, quantitative data presentation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and highly specific synthetic inhibitor of thrombin, the final effector enzyme of the coagulation cascade. By binding directly to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in clot formation.[1] This direct and reversible mechanism of action makes this compound a valuable tool for investigating the intricacies of hemostasis and thrombosis. Unlike indirect thrombin inhibitors, its activity is independent of antithrombin III.
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[2][3][4] Thrombin (Factor IIa) plays a central role in the common pathway, not only by cleaving fibrinogen but also by activating other clotting factors, such as Factors V, VIII, XI, and XIII, in a positive feedback loop that amplifies its own production.[3][4]
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This prevents the downstream effects of thrombin, including fibrin formation and the amplification of the coagulation cascade.
Data Presentation: In Vitro Anticoagulant Activity
The following tables summarize the expected dose-dependent effects of this compound on key coagulation parameters. The data presented here are illustrative and based on typical findings for direct thrombin inhibitors. Researchers should establish their own dose-response curves based on their specific experimental conditions.
Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| This compound Concentration (nM) | aPTT (seconds) | Fold Increase over Baseline |
| 0 (Baseline) | 30 ± 2 | 1.0 |
| 10 | 45 ± 3 | 1.5 |
| 25 | 60 ± 4 | 2.0 |
| 50 | 90 ± 6 | 3.0 |
| 100 | 150 ± 10 | 5.0 |
Table 2: Effect of this compound on Prothrombin Time (PT)
| This compound Concentration (nM) | PT (seconds) | Fold Increase over Baseline |
| 0 (Baseline) | 12 ± 1 | 1.0 |
| 10 | 15 ± 1 | 1.3 |
| 25 | 18 ± 1.5 | 1.5 |
| 50 | 24 ± 2 | 2.0 |
| 100 | 36 ± 3 | 3.0 |
Table 3: Effect of this compound on Thrombin Time (TT)
| This compound Concentration (nM) | TT (seconds) | Fold Increase over Baseline |
| 0 (Baseline) | 15 ± 1 | 1.0 |
| 5 | 30 ± 2 | 2.0 |
| 10 | 60 ± 5 | 4.0 |
| 25 | >120 | >8.0 |
| 50 | >120 | >8.0 |
Experimental Protocols
In Vitro Coagulation Assays
These protocols describe standard methods for assessing the anticoagulant activity of this compound in plasma.
1. Preparation of Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 2000 x g for 15 minutes at room temperature to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to a new tube.
-
Perform a second centrifugation of the plasma at 2000 x g for 15 minutes to pellet any remaining platelets.
-
Collect the platelet-poor plasma and store it on ice for immediate use or freeze at -80°C for long-term storage.
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution and serial dilutions
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂)
-
Coagulometer
-
-
Protocol:
-
Pre-warm PPP, aPTT reagent, and CaCl₂ to 37°C.
-
In a coagulometer cuvette, mix 50 µL of PPP with 10 µL of the desired this compound dilution or vehicle control.
-
Incubate the mixture for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl₂.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
3. Prothrombin Time (PT) Assay
-
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution and serial dilutions
-
PT reagent (containing tissue factor and calcium)
-
Coagulometer
-
-
Protocol:
-
Pre-warm PPP and PT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of PPP with 10 µL of the desired this compound dilution or vehicle control.
-
Incubate the mixture for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
4. Thrombin Time (TT) Assay
-
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution and serial dilutions
-
Thrombin reagent (bovine or human thrombin of known concentration)
-
Coagulometer
-
-
Protocol:
-
Pre-warm PPP and thrombin reagent to 37°C.
-
In a coagulometer cuvette, mix 100 µL of PPP with 10 µL of the desired this compound dilution or vehicle control.
-
Incubate the mixture for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin reagent.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
In Vivo Thrombosis Model (Canine Electrolytic Injury Model)
This protocol provides a framework for evaluating the antithrombotic efficacy of this compound in a well-established animal model of arterial thrombosis. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
-
Animal Preparation:
-
Anesthetize mongrel dogs of either sex.
-
Intubate and ventilate with room air.
-
Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left circumflex coronary artery.
-
Place an electromagnetic flow probe around the artery to measure blood flow.
-
Place a stimulating electrode on the adventitial surface of the artery, distal to the flow probe.
-
-
Thrombosis Induction and Treatment:
-
Administer a continuous intravenous infusion of this compound at the desired dose. A common dose to start with is 0.25 mg/kg/h.
-
After a stabilization period, induce endothelial injury by applying a controlled anodal direct current to the stimulating electrode.
-
Continuously monitor coronary blood flow. A complete and stable cessation of blood flow indicates thrombotic occlusion.
-
-
Data Collection and Analysis:
-
Primary Endpoint: Time to thrombotic occlusion.
-
Secondary Endpoints:
-
Collect blood samples at baseline and at various time points after this compound administration to perform ex vivo coagulation assays (aPTT, PT, TT).
-
At the end of the experiment, excise the thrombosed arterial segment for histological examination to determine thrombus composition and size.
-
-
Conclusion
This compound is a valuable research tool for elucidating the mechanisms of the coagulation cascade and for the preclinical evaluation of antithrombotic therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the effects of this direct thrombin inhibitor. It is crucial to adapt these protocols to specific experimental needs and to establish internal validation and quality control measures.
References
Efegatran Solution: Application Notes on Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran (also known as LY294468) is a potent, direct, and reversible inhibitor of thrombin, playing a crucial role in the coagulation cascade. As a research compound and potential therapeutic agent, understanding its solution stability and handling characteristics is paramount to ensure the integrity of experimental results and the development of a stable pharmaceutical formulation. These application notes provide a comprehensive overview of the recommended procedures for handling, storing, and assessing the stability of this compound solutions. While specific quantitative stability data for this compound is not extensively available in the public domain, this document outlines the established principles and methodologies for conducting such stability studies, drawing from general guidelines for pharmaceutical compounds and related molecules.
General Handling and Storage Recommendations
Proper handling and storage are critical to maintain the integrity of this compound solutions. The following are general recommendations:
Storage Conditions:
-
Short-term (days to weeks): Store this compound solutions at 2-8°C, protected from light.
-
Long-term (months to years): For extended storage, it is advisable to store solutions at -20°C or below.
Handling:
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound solutions.
-
Prepare solutions in a clean, well-ventilated area.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the solution into single-use volumes is recommended.
-
Use sterile, high-purity solvents and containers to prevent contamination.
Solution Preparation
The choice of solvent can significantly impact the stability of this compound. While specific solubility data is limited, researchers should consider the following:
-
Aqueous Buffers: For many biological assays, this compound is dissolved in aqueous buffers. The pH of the buffer is a critical factor influencing stability. It is recommended to perform initial solubility and stability tests in a range of buffers (e.g., phosphate, citrate) at various pH levels relevant to the intended application.
-
Organic Solvents: For stock solutions, organic solvents such as DMSO or ethanol may be used. It is crucial to ensure the compatibility of these solvents with the final experimental system and to be aware of their potential to degrade the compound over time.
Stability Assessment: Experimental Protocols
To determine the stability of an this compound solution, a series of experiments, including forced degradation studies, should be performed. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies expose the this compound solution to stress conditions that are more severe than accelerated stability conditions to identify potential degradation pathways.[1]
Protocol for Forced Degradation of this compound Solution:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water, 50:50 v/v).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[2]
-
Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period.[2]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for a specified period.
-
Photostability: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Neutralization: For acid and base-stressed samples, neutralize the solutions with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.[3]
Example HPLC Method Parameters (to be optimized for this compound):
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for assessing this compound solution stability.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound's inhibition of the coagulation cascade.
Data Presentation
While specific quantitative data for this compound is not provided in the search results, the following table templates should be used to structure the data obtained from stability studies.
Table 1: Summary of Forced Degradation Studies of this compound Solution
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (RT) |
| 0.1 N HCl | 24h | 60 | Data | Data | Data |
| 0.1 N NaOH | 24h | 60 | Data | Data | Data |
| 3% H₂O₂ | 24h | RT | Data | Data | Data |
| Thermal | 7 days | 80 | Data | Data | Data |
| Photolytic | ICH Guideline | RT | Data | Data | Data |
Table 2: Solution Stability of this compound at Different Storage Conditions
| Storage Condition | Time Point | % this compound Remaining | Appearance of Solution |
| 2-8°C | 0 | 100 | Clear, colorless |
| 1 week | Data | Data | |
| 1 month | Data | Data | |
| -20°C | 0 | 100 | Clear, colorless |
| 1 month | Data | Data | |
| 3 months | Data | Data |
Conclusion
The stability and proper handling of this compound solutions are critical for reliable research and development outcomes. The protocols and guidelines presented here provide a framework for establishing the stability profile of this compound. It is imperative for researchers to perform these studies under their specific experimental conditions to ensure the quality and integrity of their results. The development of a validated stability-indicating method is the cornerstone of this process, enabling accurate monitoring of this compound and its potential degradation products over time and under various stress conditions.
References
Application Notes and Protocols for the Quantitative Analysis of Dabigatran Etexilate (Efegatran)
Introduction
Dabigatran etexilate, a prodrug of the direct thrombin inhibitor dabigatran, is a widely used anticoagulant. Accurate and reliable quantification of dabigatran etexilate in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of dabigatran etexilate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. RP-HPLC Method for Quantification of Dabigatran Etexilate in Bulk and Capsule Dosage Forms
This section outlines a stability-indicating RP-HPLC method suitable for the determination of dabigatran etexilate in the presence of its degradation products.
A. Quantitative Data Summary
| Parameter | Value | References |
| Linearity Range | 10 - 70 µg/mL | [1] |
| Limit of Detection (LOD) | 0.04 µg/mL | [1] |
| Limit of Quantification (LOQ) | 10 µg/mL | [1] |
| Accuracy (% Recovery) | 100.23% | [1] |
| Relative Standard Deviation (RSD) | 1.34% | [1] |
| Retention Time | ~6.31 min | [1] |
B. Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array detector.
-
Column: Zorbax C18 (250 x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: A mixture of acetonitrile and 0.1% triethylamine solution (pH adjusted to 6.0 with phosphoric acid) in a 65:35 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 225 nm[1].
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dabigatran Etexilate Mesylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume[2].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 10, 20, 30, 40, 50, 60, and 70 µg/mL).
-
Sample Preparation (from Capsules):
-
Weigh and finely powder the contents of at least 10 capsules.
-
Accurately weigh a portion of the powder equivalent to 10 mg of dabigatran etexilate and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection[2][3].
-
C. Experimental Workflow Diagram
Caption: Workflow for the quantification of Dabigatran Etexilate by RP-HPLC.
II. LC-MS/MS Method for Quantification of Dabigatran Etexilate and its Metabolites in Human Plasma
This section details a sensitive and selective LC-MS/MS method for the simultaneous quantification of dabigatran etexilate and its active metabolites, dabigatran and dabigatran acylglucuronide, in human plasma. This method is particularly useful for pharmacokinetic studies.
A. Quantitative Data Summary
| Analyte | Linearity Range | Correlation Coefficient (r²) |
| Dabigatran Etexilate | 1 - 500 ng/mL | > 0.999 |
| Dabigatran | 1 - 500 ng/mL | > 0.999 |
| Dabigatran Acylglucuronide | 1 - 500 ng/mL | > 0.999 |
B. Experimental Protocol
1. Instrumentation and Chromatographic/Mass Spectrometric Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column[4].
-
Mobile Phase: Specific gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)[5].
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[4].
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM)[4].
-
MRM Transitions:
2. Preparation of Solutions:
-
Standard Stock Solutions: Prepare individual stock solutions of dabigatran etexilate, dabigatran, and dabigatran acylglucuronide in a suitable organic solvent (e.g., methanol).
-
Working Standard and Quality Control (QC) Samples: Prepare spiking solutions by diluting the stock solutions. Spike these into blank human plasma to prepare calibration standards and QC samples at various concentration levels.
-
Sample Preparation (from Human Plasma):
-
To a 100 µL aliquot of plasma sample, add an internal standard.
-
Perform protein precipitation by adding acetonitrile[4].
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system[4].
-
C. Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of Dabigatran and its metabolites.
III. Stability-Indicating Considerations
For both RP-HPLC and LC-MS/MS methods, it is crucial to perform forced degradation studies to ensure the stability-indicating nature of the assay. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products[6][7]. The analytical method should be able to resolve the main peak of dabigatran etexilate from any peaks corresponding to these degradation products, thus ensuring that the measured concentration is only that of the intact drug[6][8].
References
- 1. Development and validation of a stability-indicating liquid chromatography method for the determination of dabigatran etexilate in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. ijbpr.net [ijbpr.net]
- 7. tsijournals.com [tsijournals.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Efegatran Efficacy Studies
Introduction
Efegatran is a potent, synthetic, reversible direct thrombin inhibitor (DTI).[1][2][3] As a tripeptide arginal inhibitor, it specifically targets the catalytic site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[3][4] By directly inhibiting thrombin, this compound blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[5] It also inactivates both circulating and clot-bound thrombin and inhibits thrombin-induced platelet aggregation.[2] These mechanisms give this compound significant potential as a parenteral anticoagulant for treating acute coronary syndromes, such as unstable angina.[3]
These application notes provide a detailed framework for designing and conducting preclinical and clinical efficacy studies for this compound, focusing on methodologies for assessing its anticoagulant and antithrombotic effects.
Mechanism of Action: Direct Thrombin Inhibition
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin plays a central role by converting soluble fibrinogen into insoluble fibrin strands, activating platelets, and amplifying its own production through feedback activation of other clotting factors. This compound exerts its anticoagulant effect by binding directly to the active site of thrombin, inhibiting its downstream actions without requiring a cofactor like antithrombin III (as heparin does).[2][4]
Caption: this compound directly inhibits Thrombin (Factor IIa), a key enzyme in the common coagulation pathway.
Preclinical Efficacy Studies
Preclinical evaluation in relevant animal models is essential to establish proof-of-concept and determine initial dose-response relationships.
Experimental Workflow: Canine Coronary Artery Thrombosis Model
A common preclinical model for assessing antithrombotic agents involves inducing thrombosis in the coronary artery of canines. This allows for the evaluation of the drug's ability to prevent thrombus formation and maintain vessel patency.[3]
Caption: Workflow for a preclinical canine model to assess this compound's antithrombotic efficacy.
Protocol 1: Ex Vivo Coagulation Assays (Preclinical)
-
Blood Collection : Collect whole blood samples from anesthetized canines at baseline and at specified time points during the infusion of this compound or vehicle.
-
Sample Preparation : Draw blood into tubes containing 3.2% sodium citrate. Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Activated Partial Thromboplastin Time (aPTT) Assay :
-
Pre-warm plasma samples and aPTT reagent to 37°C.
-
Mix equal volumes of plasma and aPTT reagent and incubate for the manufacturer-specified time.
-
Add pre-warmed calcium chloride (CaCl2) to initiate clotting.
-
Measure the time to clot formation using a coagulometer.
-
-
Thrombin Time (TT) Assay :
-
Pre-warm plasma samples and a thrombin reagent of known concentration to 37°C.
-
Add the thrombin reagent to the plasma sample.
-
Measure the time to clot formation. This assay is highly sensitive to direct thrombin inhibitors.[4]
-
Data Presentation: Preclinical Anticoagulant Effects
The results from preclinical studies demonstrate a dose-dependent effect of this compound on clotting times, with a pronounced selectivity for Thrombin Time (TT).[3]
| Parameter | Measurement | Observation | Reference |
| Anticoagulant Effect | Dose-dependent increase in clotting times | This compound produced a dose-dependent increase in aPTT and TT. | [3] |
| Assay Selectivity | aPTT-TT Ratio (Dose to double clotting time) | The ratio was approximately 8:1 in dogs, indicating high selectivity for TT. | [3] |
| Adjunctive Therapy | Use with streptokinase-induced thrombolysis | This compound effectively prevented reocclusion without increasing bleeding risk. | [3] |
Clinical Efficacy Studies
Human clinical trials are necessary to evaluate the safety and efficacy of this compound in the target patient population. A key study investigated five dose levels of this compound compared to standard heparin in patients with unstable angina.[1][2]
Experimental Workflow: Phase II Unstable Angina Trial
The study was designed as a multicenter, randomized, single-blind, sequential dose-escalation trial to compare the efficacy and safety of this compound with heparin.[1]
Caption: Logical workflow for a Phase II clinical trial of this compound in unstable angina patients.
Protocol 2: Clinical Efficacy and Safety Endpoints
-
Patient Population : Patients diagnosed with unstable angina.[2]
-
Treatment Regimen :
-
Control : Standard, activated partial thromboplastin time-adjusted heparin infusion.
-
This compound : Continuous intravenous infusion for 48 hours across five sequential dose levels, ranging from 0.105 mg/kg/h to 1.2 mg/kg/h.[1]
-
-
Primary Efficacy Endpoint :
-
Recurrent Ischemia : Assessed by computer-assisted continuous 48-hour ECG ischaemia monitoring.[2] Record the number of patients experiencing any episode of recurrent ischemia.
-
-
Secondary Clinical Endpoints :
-
Composite of recurrent angina, myocardial infarction (MI), need for coronary intervention (PTCA or CABG), and death.[1]
-
-
Pharmacodynamic Assessment :
-
Measure aPTT and Thrombin Time (TT) at baseline and during infusion to assess the level of anticoagulation.
-
-
Primary Safety Endpoint :
-
Major Bleeding : Assess and categorize bleeding events according to established clinical trial criteria (e.g., TIMI, GUSTO).
-
Minor Bleeding and Other Adverse Events : Clinically monitor for minor bleeding (e.g., at access sites) and events like thrombophlebitis.[1]
-
Data Presentation: Clinical Trial Results
Quantitative data from the unstable angina trial showed a dose-dependent anticoagulant effect. However, this did not translate into superior clinical efficacy over heparin in the studied doses.
Table 1: Dose-Dependent Anticoagulant Activity of this compound
| This compound Dose Level (mg/kg/h) | Steady State Mean aPTT | Observation |
| 0.105 - <1.2 | Dose-dependent increase | This compound demonstrated a clear dose-response relationship. |
| 1.2 | ~3x Baseline | The highest dose achieved an anticoagulant effect comparable to heparin.[2] |
Table 2: Comparison of Clinical Outcomes (this compound vs. Heparin)
| Outcome | This compound Group | Heparin Group | Key Finding |
| Recurrent Ischemia (ECG) | Not Superior to Heparin | Standard Effect | This compound did not suppress myocardial ischemia to a greater extent than heparin.[1] |
| Clinical Endpoints (MI, Death, etc.) | No Significant Difference | No Significant Difference | There were no statistically significant differences in clinical outcomes.[2] |
| Major Bleeding | No Significant Difference | No Significant Difference | This compound did not cause an excess of major bleeding events.[1] |
| Minor Bleeding | More Frequent | Less Frequent | Minor bleeding and thrombophlebitis occurred more often in patients treated with this compound.[1] |
| aPTT Stability | More Stable | Less Stable | The level of thrombin inhibition, measured by aPTT, was more stable with this compound.[2] |
References
- 1. Anticoagulant properties, clinical efficacy and safety of this compound, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A family of arginal thrombin inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Efegatran Technical Support Center: Troubleshooting Precipitation in Buffer Solutions
Disclaimer: Information on specific precipitation issues for efegatran is not widely available in public literature. This guide is based on general principles of peptide and small molecule solubility. The quantitative data and specific protocols provided are illustrative and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound, like many peptide-based molecules, can precipitate due to several factors.[1][2][3][4] Key reasons include:
-
pH: The solubility of peptides is highly dependent on pH. Precipitation is most likely to occur at the isoelectric point (pI), where the net charge of the molecule is zero.[1][4]
-
Buffer Species: Certain buffer salts can interact with the drug molecule, reducing its solubility. For example, phosphate buffers can sometimes cause precipitation of molecules with certain charge characteristics.
-
Ionic Strength: High salt concentrations can lead to a "salting-out" effect, causing the drug to precipitate.[4]
-
Concentration: Exceeding the solubility limit of this compound in a specific buffer system will inevitably lead to precipitation.
-
Temperature: Temperature can affect solubility. While solubility often increases with temperature, some compounds may precipitate upon cooling.[3][4]
-
Organic Solvents: The presence and concentration of co-solvents can significantly impact solubility.[2][4]
Q2: I observed a cloudy precipitate after adding this compound to my phosphate buffer. What should I do?
A2: Cloudiness indicates that the this compound is not fully dissolved or is precipitating. Here are some initial troubleshooting steps:
-
Check the pH of the solution: Ensure the buffer's pH is not near the isoelectric point of this compound. Adjusting the pH away from the pI can increase solubility.[4]
-
Try a different buffer system: Consider switching to an alternative buffer such as Tris or a citrate-based buffer.
-
Gentle warming and sonication: Gently warming the solution or using a sonicator can sometimes help dissolve the precipitate.[2][3] However, be cautious about potential degradation at higher temperatures.[4]
-
Filter the solution: If a small amount of precipitate is present, you can filter the solution through a 0.22 µm filter to remove it, but be aware this will lower the effective concentration of your drug.
Q3: Can the order of mixing reagents affect this compound's solubility?
A3: Yes, the order of addition can be critical. It is generally recommended to dissolve this compound in a small amount of an appropriate solvent (like water or a mild acidic/basic solution) before adding it to the final buffer. Avoid adding the powdered drug directly to a buffer that may induce precipitation.
Q4: How can I determine the optimal buffer conditions for my this compound experiments?
A4: A systematic solubility screening is the best approach. This involves preparing small-scale solutions of this compound across a range of buffer types, pH values, and ionic strengths to identify the conditions that provide the desired solubility and stability.
Data Presentation: Hypothetical Solubility of this compound
The following tables present hypothetical data to illustrate how buffer conditions can affect this compound solubility.
Table 1: Effect of pH on this compound Solubility in 50 mM Phosphate Buffer
| pH | Hypothetical Solubility (mg/mL) | Observations |
| 4.0 | > 10 | Clear solution |
| 5.0 | 5.2 | Slight opalescence |
| 6.0 | 1.8 | Visible precipitate |
| 7.0 | 0.5 | Heavy precipitate |
| 8.0 | 2.5 | Slight opalescence |
| 9.0 | > 10 | Clear solution |
Table 2: Effect of Buffer Type and Ionic Strength on this compound Solubility at pH 7.4
| Buffer (50 mM) | Added NaCl (mM) | Hypothetical Solubility (mg/mL) |
| Phosphate | 0 | 0.5 |
| Phosphate | 150 | 0.2 |
| Tris-HCl | 0 | 3.1 |
| Tris-HCl | 150 | 2.5 |
| HEPES | 0 | 4.5 |
| HEPES | 150 | 3.8 |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound under various buffer conditions.
Materials:
-
This compound powder
-
A selection of buffers (e.g., phosphate, Tris, citrate) at various pH levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Prepare stock solutions of each buffer.
-
In separate microcentrifuge tubes, add an excess amount of this compound powder (e.g., 10 mg) to 1 mL of each buffer solution.
-
Vortex the tubes vigorously for 2 minutes.
-
Equilibrate the samples by rotating them at room temperature for 24 hours to ensure saturation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved powder.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
The measured concentration represents the solubility of this compound in that specific buffer condition.
Protocol 2: Buffer Compatibility Study
Objective: To assess the stability of a prepared this compound solution in a specific buffer over time.
Materials:
-
A stock solution of this compound in a known solubilizing condition.
-
The target buffer for the experiment.
-
Visual inspection equipment (e.g., light box).
-
Turbidimeter or UV-Vis Spectrophotometer.
Methodology:
-
Prepare a solution of this compound in the target buffer at the desired final concentration.
-
Divide the solution into aliquots for testing at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Store the aliquots under the intended experimental conditions (e.g., room temperature, 4°C).
-
At each time point, visually inspect the solution for any signs of precipitation or cloudiness.
-
Quantify any changes by measuring the turbidity or absorbance at a non-absorbing wavelength (e.g., 600 nm). An increase in absorbance indicates scattering due to precipitate formation.
-
Record the results to determine the time frame over which the solution remains stable.
Visualizations
This compound's Mechanism of Action in the Coagulation Cascade
This compound is a direct thrombin inhibitor. It binds to the active site of thrombin (Factor IIa), preventing it from converting fibrinogen to fibrin, which is a critical step in the formation of a blood clot.
Caption: this compound directly inhibits Thrombin (Factor IIa), a key enzyme in the common coagulation pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues during your experiments.
Caption: A step-by-step guide to troubleshooting this compound precipitation issues.
Relationship Between pH, Ionic Strength, and Solubility
This diagram illustrates the hypothetical interplay of key factors affecting this compound solubility.
References
Optimizing Efegatran Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Efegatran concentration in in vitro studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific direct thrombin inhibitor (DTI). It binds directly to the active site of thrombin (Factor IIa), thereby blocking its enzymatic activity in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.
Q2: What are the key in vitro assays for evaluating this compound's anticoagulant activity?
A2: The most common in vitro assays to assess the anticoagulant effects of this compound and other direct thrombin inhibitors are the Activated Partial Thromboplastin Time (aPTT) assay, the Thrombin Time (TT) assay, and platelet aggregation assays.
Q3: What is a typical starting concentration range for this compound in in vitro studies?
A3: Based on available data, a concentration of 33 nM this compound has been shown to double the thrombin time. The reported IC50 value for thrombin inhibition is 23.0 nM [1]. Therefore, a starting concentration range of 10 nM to 100 nM is recommended for initial in vitro experiments.
Q4: I am observing a non-linear dose-response in my aPTT assay at higher concentrations of this compound. Is this expected?
A4: Yes, this is a known phenomenon with direct thrombin inhibitors. The aPTT assay can show a non-linear concentration-response relationship, with a reduced sensitivity at higher DTI concentrations[2][3]. For quantitative analysis at higher concentrations, a diluted thrombin time assay is often more suitable[1][2][4].
Q5: My this compound solution appears to be precipitating in the assay buffer. What can I do?
A5: Solubility issues can be a challenge in in vitro assays. For troubleshooting, consider the following:
-
Solvent Choice: While this compound's solubility profile should be confirmed, many small molecules are initially dissolved in a solvent like DMSO before being diluted in aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts.
-
pH of the Buffer: The solubility of compounds can be pH-dependent. Ensure the pH of your assay buffer is within a range where this compound is stable and soluble.
-
Use of Detergents: For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of hydrophobic compounds.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| IC50 (Thrombin Inhibition) | 23.0 nM | Thrombin Inhibition Assay | [1] |
| Concentration to Double Thrombin Time | 33 nM | Thrombin Time (TT) Assay |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the steps for determining the effect of this compound on the intrinsic pathway of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound stock solution
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a test tube or cuvette, mix 100 µL of PPP with a specific volume of your this compound dilution (e.g., 10 µL). Include a vehicle control.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma-Efegatran mixture.
-
Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed CaCl₂ solution.
-
Simultaneously, start a timer and measure the time until a fibrin clot is formed.
-
Record the clotting time in seconds.
Thrombin Time (TT) Assay
This protocol measures the final step of the coagulation cascade, the conversion of fibrinogen to fibrin, and is highly sensitive to direct thrombin inhibitors.
Materials:
-
Platelet-poor plasma (PPP)
-
Thrombin reagent (bovine or human)
-
This compound stock solution
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-warm the PPP and thrombin reagent to 37°C.
-
In a test tube or cuvette, add 200 µL of PPP and a specific volume of your this compound dilution (e.g., 20 µL). Include a vehicle control.
-
Incubate the mixture for 1-2 minutes at 37°C.
-
Initiate clotting by adding 100 µL of the pre-warmed thrombin reagent.
-
Start a timer immediately and measure the time to clot formation.
-
Record the clotting time in seconds.
Platelet Aggregation Assay
This protocol assesses the effect of this compound on thrombin-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) for calibration
-
Thrombin (agonist)
-
This compound stock solution
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP from fresh human blood anticoagulated with sodium citrate.
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific volume of your this compound dilution or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes) with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of thrombin.
-
Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.
-
The inhibitory effect of this compound is determined by comparing the aggregation curve to the vehicle control.
Visualizations
Caption: Thrombin signaling and inhibition by this compound.
Caption: General workflow for in vitro coagulation assays.
Troubleshooting Guide
Issue 1: Higher than expected variability in aPTT results.
-
Possible Cause: Inconsistent incubation times.
-
Solution: Ensure precise and consistent incubation times for all samples after the addition of the aPTT reagent and before the addition of CaCl₂. Use a calibrated timer and process samples in small batches to maintain consistency.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Maintain a constant temperature of 37°C throughout the assay. Use a calibrated water bath or the temperature-controlled block of a coagulometer. Ensure all reagents are pre-warmed to 37°C.
-
-
Possible Cause: Poor mixing of reagents.
-
Solution: Gently but thoroughly mix the plasma with the aPTT reagent and subsequently with the CaCl₂ solution. Avoid introducing air bubbles.
-
Issue 2: No clot formation in the thrombin time assay, even at low this compound concentrations.
-
Possible Cause: Inactive thrombin reagent.
-
Solution: Check the expiration date and storage conditions of your thrombin reagent. Prepare a fresh dilution of the thrombin reagent and test it with a control plasma sample without any inhibitor.
-
-
Possible Cause: Very low fibrinogen levels in the plasma sample.
-
Solution: If using a plasma sample with suspected low fibrinogen, measure the fibrinogen concentration. For assay validation, use a commercial normal pooled plasma with a known fibrinogen level.
-
Issue 3: Spontaneous platelet aggregation in the control sample of the platelet aggregation assay.
-
Possible Cause: Inappropriate blood collection or sample handling.
-
Solution: Ensure blood is drawn smoothly without excessive vacuum, and the first few milliliters are discarded. Use plastic or siliconized tubes to prevent contact activation of platelets. Process the blood sample promptly after collection.
-
-
Possible Cause: Contamination of reagents or glassware.
-
Solution: Use sterile, disposable plasticware whenever possible. Ensure all buffers and reagents are free of endotoxin and other contaminants that could activate platelets.
-
Issue 4: The inhibitory effect of this compound appears weaker than expected in the platelet aggregation assay.
-
Possible Cause: Suboptimal thrombin concentration used for stimulation.
-
Solution: The concentration of the agonist (thrombin) is critical. If the thrombin concentration is too high, it may overcome the inhibitory effect of this compound. Perform a dose-response curve for thrombin to determine the EC50 (the concentration that gives 50% of the maximal aggregation) and use a concentration around the EC50 for your inhibition studies.
-
-
Possible Cause: Presence of other agonists in the plasma.
-
Solution: Ensure the PRP is prepared carefully to minimize the release of other platelet agonists from red or white blood cells during centrifugation.
-
References
Efegatran Clotting Assay Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in clotting assays when working with the direct thrombin inhibitor, efegatran.
Introduction to this compound
This compound is a direct thrombin inhibitor (DTI) that exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin. This targeted mechanism of action can lead to variability in standard clotting assays such as the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). Understanding the principles of these assays and the influence of this compound is crucial for accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect routine clotting assays?
A1: this compound causes a dose-dependent prolongation of the aPTT, PT, and TT.[1][2] As a direct inhibitor of thrombin, its most pronounced effect is on the Thrombin Time (TT), which directly measures the conversion of fibrinogen to fibrin by exogenous thrombin. The aPTT is also sensitive to this compound as it assesses the intrinsic and common pathways, both of which are downstream of thrombin's feedback activation of factors V, VIII, and XI. The PT, which evaluates the extrinsic and common pathways, is generally less sensitive to direct thrombin inhibitors compared to the aPTT and TT.[3][4]
Q2: Why am I seeing significant variability in my aPTT results with this compound?
A2: Variability in aPTT results in the presence of direct thrombin inhibitors like this compound is a known issue and can be attributed to several factors:
-
Reagent Sensitivity: Different aPTT reagents have varying sensitivities to direct thrombin inhibitors. The type of activator (e.g., silica, ellagic acid) and the phospholipid composition of the reagent can significantly influence the degree of aPTT prolongation for a given concentration of this compound.
-
Non-Linear Dose Response: The relationship between the this compound concentration and the aPTT prolongation is often non-linear, especially at higher concentrations.[3][5] This means that a small change in the this compound concentration can lead to a disproportionately large change in the aPTT, or the assay may lose sensitivity at higher concentrations.
-
Pre-analytical Variables: Errors in sample collection, processing, and storage can introduce significant variability. These are discussed in detail in the Troubleshooting Guide below.
Q3: Is the PT/INR a reliable test for monitoring this compound?
Q4: Are there more reliable assays for measuring the anticoagulant effect of this compound?
A4: Yes, several specialized assays are less prone to the variability seen with aPTT and PT and are recommended for monitoring direct thrombin inhibitors:
-
Dilute Thrombin Time (dTT): This assay is a modification of the standard TT where the patient plasma is diluted, which helps to create a more linear dose-response relationship with the DTI concentration.[3][7][8][9]
-
Ecarin Clotting Time (ECT): This test uses ecarin, a snake venom enzyme, to directly activate prothrombin to meizothrombin. The degree of meizothrombin inhibition by this compound provides a direct measure of its anticoagulant activity and shows a linear correlation with drug concentration.[1][10]
-
Chromogenic Anti-IIa Assays: These assays measure the inhibition of a known amount of thrombin by the DTI in the sample, using a chromogenic substrate. The color intensity is inversely proportional to the DTI concentration, providing a quantitative measure of the drug's activity.
Q5: What should I do if I get an unexpectedly normal aPTT result in a sample I expect to have this compound?
A5: An unexpectedly normal aPTT can be due to several reasons:
-
Low Drug Concentration: The concentration of this compound in the sample may be below the limit of detection for the specific aPTT reagent used.
-
Reagent Insensitivity: The aPTT reagent may be insensitive to this compound.
-
Pre-analytical Error: A pre-analytical issue, such as improper sample collection or storage, could have affected the integrity of the drug.
-
Hypercoagulable State: The patient's underlying coagulation status (e.g., elevated levels of certain clotting factors) could be masking the anticoagulant effect of this compound.
It is recommended to re-test the sample using a more sensitive assay like a TT or a specific DTI assay (dTT or ECT) and to review all pre-analytical procedures.
Data Presentation
Disclaimer: Specific quantitative data for the dose-response of this compound in clotting assays is not widely available in the public domain. The following tables are based on representative data from other direct thrombin inhibitors, such as dabigatran, and are intended for illustrative purposes to demonstrate the expected trends and variability.
Table 1: Representative Effect of a Direct Thrombin Inhibitor on Clotting Times
| DTI Concentration (ng/mL) | aPTT (seconds) | PT (seconds) | TT (seconds) |
| 0 (Baseline) | 30 | 12 | 18 |
| 50 | 45 | 14 | >100 |
| 100 | 60 | 16 | >200 |
| 200 | 85 | 19 | >200 |
| 400 | 120 | 25 | >200 |
Table 2: Comparison of Assay Sensitivity to a Direct Thrombin Inhibitor
| Assay | Typical Response to Therapeutic DTI Levels | Linearity | Key Advantages | Key Disadvantages |
| aPTT | 1.5 - 2.5 times baseline | Non-linear at high concentrations | Widely available | High reagent-dependent variability, non-linear response |
| PT | Modest prolongation | Generally linear but insensitive | Widely available | Low sensitivity, not suitable for monitoring |
| TT | Markedly prolonged, often beyond measurable limits | Very sensitive at low concentrations, not useful for quantification | Good for qualitative assessment (presence of drug) | Too sensitive for quantitative monitoring |
| dTT | Dose-dependent prolongation | Linear over a wide range | Good correlation with DTI concentration | Not as widely available as routine assays |
| ECT | Dose-dependent prolongation | Linear | Specific for DTIs, not affected by other anticoagulants | Requires specific reagents and instrumentation |
| Chromogenic Anti-IIa | Quantitative measurement of inhibition | Linear | High precision and accuracy | Requires specific instrumentation |
Mandatory Visualizations
References
- 1. Anticoagulant properties, clinical efficacy and safety of this compound, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. This compound, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mcgill.ca [mcgill.ca]
- 8. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The effect of dabigatran on thrombin generation and coagulation assays in rabbit and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efegatran Experimental Integrity
Disclaimer: Information regarding the specific degradation pathways of Efegatran is limited in publicly available literature. This guide leverages data from a structurally similar oral anticoagulant, Dabigatran etexilate, as a predictive model for potential this compound degradation. Researchers should validate these recommendations for their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on preventing its degradation.
| Question | Possible Cause | Recommended Solution |
| Why am I seeing unexpected peaks in my HPLC/LC-MS analysis? | This could indicate the presence of degradation products. This compound, like similar compounds, may be susceptible to hydrolysis, thermal stress, or photolysis.[1][2] | Review Sample Preparation: Ensure that the pH of your solutions is controlled, as extreme pH can accelerate hydrolysis.[2][3] For Dabigatran etexilate, hydrolysis is a major degradation pathway.[1][3]Control Temperature: Avoid exposing this compound solutions to elevated temperatures. Thermal degradation has been observed in related compounds.[4][5]Protect from Light: Store this compound solutions in amber vials or protect them from light to prevent photolytic degradation. |
| My experimental results are inconsistent or show a loss of activity. | This could be due to the degradation of the active this compound compound over the course of the experiment. | Conduct Stability Studies: Perform preliminary stability tests under your specific experimental conditions (temperature, pH, light exposure) to determine the stability window of this compound.[6][7][8]Prepare Fresh Solutions: Whenever possible, prepare this compound solutions immediately before use.Use Appropriate Solvents: Ensure the chosen solvent does not promote degradation. For related compounds, diluents like N, N-Dimethyl formamide have been used.[9] |
| How can I confirm if degradation is occurring? | Analytical techniques can be used to identify and quantify degradation products. | LC-MS/MS Analysis: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify potential degradation products by comparing their mass-to-charge ratio with the parent compound.[2][4]Stability-Indicating HPLC Method: Develop or use a validated stability-indicating HPLC method that can separate the parent this compound peak from any potential degradant peaks.[10][11] |
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound?
A1: Based on general best practices for sensitive pharmaceutical compounds, it is recommended to store this compound stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) and protected from light.[6][7] The appropriate storage conditions should be confirmed with stability studies.
Q2: What are the primary degradation pathways I should be concerned about?
A2: Based on studies of the analogous compound Dabigatran etexilate, the primary degradation pathways to consider are hydrolysis (especially at acidic and alkaline pH), thermal degradation, and to a lesser extent, photolysis and oxidation.[1][2][3]
Q3: At what pH is this compound expected to be most stable?
A3: While specific data for this compound is unavailable, related compounds like Dabigatran etexilate show varying stability with pH. For instance, atropine, another compound susceptible to hydrolysis, has maximum stability at a pH of 3.7.[12] It is crucial to experimentally determine the optimal pH for your this compound solutions.
Q4: Can I use accelerated stability studies to predict the long-term stability of this compound?
A4: Yes, accelerated stability studies, where samples are exposed to elevated temperatures and humidity, can provide an indication of long-term stability.[6][7] However, these results should be confirmed with long-term studies under the recommended storage conditions.
Quantitative Data Summary
The following table summarizes degradation data for Dabigatran etexilate under forced degradation conditions, which can serve as a conservative estimate for this compound.
| Stress Condition | Duration | % Degradation (Dabigatran Etexilate) | Major Degradation Products Identified |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | ~25% | DP-7, DP-8, DP-9[2] |
| Alkaline Hydrolysis (0.1 M NaOH) | 1 hour | ~24% | DP-1, Dabigatran[2] |
| Thermal (60°C) | 4 hours | First-order degradation observed | DP-01, DP-02[4] |
| Oxidative (H₂O₂) | - | Less susceptible | N-dealkylation products[1][2] |
| Photolytic | - | Less susceptible | N-dealkylation products[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Adapted from Dabigatran Etexilate Studies)
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 5.5, 10 mmol/L)
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at room temperature for 24 hours.[2]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour.[2]
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 4 hours, protected from light.[4]
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC or LC-MS/MS method.[4]
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A common mobile phase for similar compounds consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[4][9]
-
Gradient Elution: Employ a gradient elution program to ensure the separation of compounds with different polarities.
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradants show good absorbance (e.g., 225 nm or 310 nm for Dabigatran etexilate).[4][9]
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting unexpected analytical results.
References
- 1. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-… [ouci.dntb.gov.ua]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. wjpmr.com [wjpmr.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. pharmacy180.com [pharmacy180.com]
Technical Support Center: Overcoming Resistance to EGFR Inhibitors in NSCLC Cell Lines
Disclaimer: The following technical support guide addresses overcoming resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) cell lines. The initial query regarding "Efegatran" has been redirected to this more scientifically relevant topic, as this compound is an anticoagulant and not a cancer therapeutic; therefore, resistance in cancer cell lines is not a documented issue for this compound. This guide is intended for researchers, scientists, and drug development professionals working with in vitro models of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib or erlotinib.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant NSCLC cell line (e.g., HCC827) has developed resistance to gefitinib, but I don't detect the common T790M "gatekeeper" mutation. What are other likely mechanisms of resistance?
A1: While the T790M mutation is a primary mechanism of acquired resistance to first-generation EGFR TKIs, several other "bypass" signaling pathways can be activated. Two of the most common are:
-
MET Proto-Oncogene (MET) Amplification: Increased MET gene copy number leads to overexpression and activation of the MET receptor tyrosine kinase. This can reactivate downstream signaling pathways like PI3K/AKT and MAPK, even in the presence of an EGFR inhibitor.[1][2][3]
-
Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway Activation: Mutations or amplification in components of the PI3K/AKT pathway, such as PIK3CA, can lead to constitutive activation of this critical survival pathway, rendering the cells less dependent on EGFR signaling.[4][5][6]
Q2: How can I determine if MET amplification is the cause of resistance in my cell line?
A2: You can assess MET amplification and activation through several methods:
-
Fluorescence In Situ Hybridization (FISH): This technique can be used to determine the MET gene copy number relative to its centromere, providing a direct measure of amplification.[7]
-
Quantitative PCR (qPCR): Can be used to quantify MET DNA copy number.
-
Western Blotting: Allows for the detection of total MET and phosphorylated MET (p-MET) protein levels. A significant increase in p-MET in resistant cells compared to parental cells, especially when EGFR phosphorylation is inhibited, suggests MET pathway activation.[8]
Q3: What experimental approaches can I take to overcome MET-driven resistance in my resistant cell line?
A3: To overcome MET-driven resistance, a combination therapy approach is often effective. You can co-treat your resistant cells with the EGFR inhibitor (e.g., gefitinib) and a MET inhibitor (e.g., crizotinib, savolitinib). This dual blockade can restore sensitivity by inhibiting both the primary target and the bypass pathway. The effectiveness of this combination can be assessed using a cell viability assay.[1][2]
Q4: My resistant cells show increased phosphorylation of AKT, but no MET amplification. What could be the cause and how can I address it?
A4: Increased AKT phosphorylation in the absence of MET amplification could be due to activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[4][9] To address this, you can:
-
Sequence the PIK3CA gene to check for activating mutations.
-
Perform a Western blot to assess PTEN protein levels.
-
Experimentally, you can treat the resistant cells with a combination of the EGFR inhibitor and a PI3K inhibitor (e.g., BYL719) to see if this restores sensitivity.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No decrease in cell viability in resistant cells after treatment with a MET inhibitor. | 1. MET amplification is not the primary resistance mechanism.2. The concentration of the MET inhibitor is suboptimal. | 1. Investigate other resistance mechanisms, such as PI3K/AKT pathway activation or transformation to small-cell lung cancer.[10][11]2. Perform a dose-response curve with the MET inhibitor to determine the optimal concentration. |
| Inconsistent results in Western blots for phosphorylated proteins. | 1. Protein degradation during sample preparation.2. Suboptimal antibody concentration or incubation time. | 1. Ensure that phosphatase and protease inhibitors are included in the lysis buffer and that samples are kept on ice.2. Optimize antibody concentrations and incubation times according to the manufacturer's recommendations. |
| Low transfection efficiency with siRNA targeting MET or PIK3CA. | 1. Suboptimal siRNA concentration or transfection reagent.2. Cell confluency is too high or too low. | 1. Optimize the siRNA concentration and the ratio of siRNA to transfection reagent.[12]2. Ensure cells are at the recommended confluency (typically 50-70%) for transfection.[13] |
Quantitative Data Summary
Table 1: Example IC50 Values for Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Description | Gefitinib IC50 (µM) | Resistance Mechanism | Reference |
| HCC827 | Parental, Gefitinib-sensitive | ~0.01-0.05 | - | [8] |
| HCC827 GR | Gefitinib-resistant derivative | >10 | MET Amplification | [8] |
| PC-9 | Parental, Gefitinib-sensitive | ~0.02 | - | [6] |
| PC-9/GR | Gefitinib-resistant derivative | ~8.5 | PI3K/AKT Activation | [14] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of inhibitors on cell lines.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Drug solutions (e.g., Gefitinib, Crizotinib)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the desired drug(s) and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in protein levels and activation states.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-MET, anti-p-MET, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.[16][17]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
siRNA Transfection for Gene Knockdown
This protocol is used to transiently silence the expression of a target gene.
Materials:
-
siRNA targeting the gene of interest (e.g., MET) and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Procedure:
-
Seed cells in a 6-well plate so they are 50-70% confluent at the time of transfection.[13]
-
For each well, dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.[18]
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Harvest the cells to assess knockdown efficiency by Western blotting or qPCR and to perform functional assays (e.g., cell viability).
Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: MET amplification as a bypass mechanism for EGFR TKI resistance.
References
- 1. d-nb.info [d-nb.info]
- 2. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BYL719 reverses gefitinib-resistance induced by PI3K/AKT activation in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPCAT1 promotes gefitinib resistance via upregulation of the EGFR/PI3K/AKT signaling pathway in lung adenocarcinoma [jcancer.org]
- 7. pfm :: Precision and Future Medicine [pfmjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Treatment of Non Small Cell Lung Cancer: Overcoming the resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. cusabio.com [cusabio.com]
- 18. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efegatran Plasma Protein Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Efegatran, specifically focusing on the critical aspect of adjusting for its binding to plasma proteins. Accurate determination of the unbound fraction of this compound is crucial for interpreting in vitro and in vivo data, as only the unbound drug is considered pharmacologically active.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is determining the plasma protein binding of this compound important for my research?
Only the unbound fraction of a drug is free to interact with its target, in this case, thrombin.[1][2] The extent of plasma protein binding (PPB) significantly influences this compound's pharmacokinetic and pharmacodynamic properties, including its distribution, clearance, and overall efficacy.[4][5] Failing to account for PPB can lead to misinterpretation of potency and efficacy data. For instance, a high total concentration in plasma may not be effective if the majority of the drug is bound to proteins like albumin and alpha-1-acid glycoprotein.[4]
Q2: What are the standard methods to determine the plasma protein binding of this compound?
Several methods are commonly used to determine the extent of drug-plasma protein binding.[6] The most prevalent techniques include:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves a semipermeable membrane separating a chamber with the drug in plasma from a drug-free buffer chamber.[2][7][8] Only the unbound drug can cross the membrane, and at equilibrium, the concentration in the buffer is assumed to be equal to the unbound concentration in the plasma.[7][8]
-
Ultracentrifugation: This technique separates the protein-bound drug from the unbound drug by high-speed centrifugation.[9][10] The larger protein-drug complexes sediment, allowing for the quantification of the unbound drug in the supernatant.[10][11]
-
Ultrafiltration: Similar to equilibrium dialysis, this method uses a semipermeable membrane but relies on pressure to force the unbound drug through the filter.[2][9]
The choice of method can depend on factors like the physicochemical properties of the drug, throughput requirements, and available equipment.[10][12]
Q3: I am observing very high variability in my this compound plasma protein binding results. What could be the cause?
High variability in PPB experiments can stem from several factors:
-
Non-specific Binding: The drug may bind to the experimental apparatus (e.g., dialysis membrane, collection tubes).[9][10] This is a common issue, especially for lipophilic compounds.
-
Equilibrium Not Reached: In methods like equilibrium dialysis, insufficient incubation time can lead to an underestimation of the unbound fraction.[13] It is crucial to determine the time to reach equilibrium for your specific experimental setup.[13]
-
Plasma Quality and Handling: The source and handling of plasma can impact results. Factors like freeze-thaw cycles and the presence of anticoagulants can alter protein integrity and binding characteristics.
-
Compound Stability: Degradation of this compound in the plasma or buffer during incubation will lead to inaccurate results. It is essential to assess the compound's stability under the experimental conditions.
-
Analytical Method Variability: Inconsistent sample processing and analysis by LC-MS/MS can introduce variability. Ensure your analytical method is validated for precision and accuracy.
Q4: My results suggest that this compound is highly protein-bound (>99%). Are there special considerations for accurately measuring the unbound fraction?
Accurately measuring a very low unbound fraction is challenging.[14] For highly bound compounds, small experimental errors can lead to large relative errors in the final result. Consider the following:
-
Plasma Dilution Method: Diluting the plasma can increase the experimental fraction unbound to a more accurately measurable level.[15][16] The undiluted fraction unbound can then be calculated.[15]
-
Equilibrium Gel Filtration: This is a robust alternative for highly bound compounds and can be used with non-radiolabeled compounds and LC-MS/MS detection.[14]
-
Method Selection: Ultracentrifugation may be preferred for highly bound drugs as it can minimize non-specific binding issues associated with membranes.[10][12]
Regulatory guidelines sometimes recommend a lower limit of 0.01 for the fraction unbound (fu) in drug-drug interaction predictions to be conservative.[15]
Q5: How do I adjust my in vitro potency data (e.g., IC50) for plasma protein binding?
To understand the true potency of this compound, you need to calculate the unbound concentration that is active at the target site. If your in vitro assay medium contains serum proteins (e.g., fetal bovine serum), a significant portion of the drug may be bound, and the nominal concentration will not reflect the active concentration.[17][18]
The corrected, unbound concentration can be estimated using the fraction unbound (fu) determined in your PPB assay.
Corrected IC50 = Total IC50 x fu
This adjustment is critical for establishing a meaningful in vitro-in vivo correlation (IVIVC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Recovery of this compound | Non-specific binding to the apparatus. | Use low-binding plates and tubes. Consider using a different method like ultracentrifugation which avoids membranes.[10] Pre-saturating the membrane with the drug solution can sometimes help. |
| Instability of this compound in plasma or buffer. | Assess the stability of this compound at 37°C in both matrices over the course of the experiment. If unstable, reduce incubation time or consider alternative methods. | |
| Inconsistent Results Between Assays | Differences in experimental conditions. | Ensure consistent temperature, pH, incubation time, and shaking/rotation speed.[13] Use the same lot of plasma and reagents. |
| Pipetting errors, especially with small volumes. | Calibrate pipettes regularly. For highly bound compounds, even small errors in volume can have a large impact. | |
| Unbound Fraction > 100% | Analytical error or contamination. | Review the analytical method for sources of contamination or interference. Re-run standards and quality controls. |
| Issues with matrix matching for analysis. | Ensure that the matrix for the buffer samples is matched to the plasma samples before analysis (e.g., by adding blank plasma to the buffer aliquot and buffer to the plasma aliquot).[7] |
Quantitative Data Summary
The following table presents illustrative data for the plasma protein binding of this compound across different species, as might be determined by equilibrium dialysis.
Note: This data is hypothetical and for illustrative purposes only.
| Species | Plasma Concentration (µM) | Fraction Unbound (fu) | % Bound |
| Human | 1 | 0.025 | 97.5% |
| Human | 10 | 0.028 | 97.2% |
| Rat | 1 | 0.042 | 95.8% |
| Rat | 10 | 0.045 | 95.5% |
| Dog | 1 | 0.031 | 96.9% |
| Dog | 10 | 0.033 | 96.7% |
Experimental Protocol: Equilibrium Dialysis
This protocol describes a general procedure for determining the plasma protein binding of this compound using a 96-well rapid equilibrium dialysis (RED) device.[8][19]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Control plasma from the desired species (e.g., human, rat, dog)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well RED device with dialysis membrane inserts (e.g., 8K MWCO)[20]
-
Sealing tape
-
Incubator shaker capable of maintaining 37°C and agitation
-
96-well collection plates
-
LC-MS/MS system for analysis
Procedure:
-
Compound Spiking: Prepare a working solution of this compound in plasma at the desired concentration (e.g., 1 µM and 10 µM). The final DMSO concentration should typically be ≤ 0.1%.[19]
-
Device Loading:
-
Incubation: Seal the plate securely and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for a predetermined time to reach equilibrium (typically 4-6 hours for RED devices).[7][19]
-
Sample Collection:
-
After incubation, carefully remove the sealing tape.
-
Transfer an aliquot (e.g., 50-100 µL) from both the plasma and buffer chambers into separate wells of a 96-well collection plate.[19]
-
-
Matrix Matching: To minimize analytical variability, add an equal volume of blank plasma to the buffer aliquots and an equal volume of PBS to the plasma aliquots.[7][19]
-
Sample Processing: Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile to all samples.[7] Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant and analyze the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]
-
% Bound = (1 - fu) x 100
-
Visualizations
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Caption: Equilibrium between bound and unbound this compound in plasma.
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 3. youtube.com [youtube.com]
- 4. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 8. enamine.net [enamine.net]
- 9. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 10. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 14. Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - FR [thermofisher.com]
Efegatran and Laboratory Assay Interference: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of efegatran, a direct thrombin inhibitor, with common laboratory reagents and assays. Understanding these interactions is critical for accurate experimental data interpretation and reliable clinical monitoring.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an anticoagulant belonging to the class of direct thrombin inhibitors (DTIs).[1][2] It exerts its effect by directly binding to and inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade.[2] This inhibition prevents the conversion of fibrinogen to fibrin, which is the final step in clot formation.
Q2: Which laboratory assays are most likely to be affected by this compound?
As a direct thrombin inhibitor, this compound primarily interferes with coagulation-based assays. The most significantly affected tests are those that depend on the clotting time. These include:
-
Activated Partial Thromboplastin Time (aPTT): this compound demonstrates a dose-dependent anticoagulant effect, leading to a prolongation of the aPTT.[1][2]
-
Prothrombin Time (PT): The PT can also be prolonged by this compound, but the extent of this effect can vary depending on the specific reagents used.[2]
-
Thrombin Time (TT): The TT is highly sensitive to the presence of direct thrombin inhibitors and will be markedly prolonged.[1]
-
Clot-based factor assays: Assays for specific clotting factors that rely on a clot-based endpoint may be affected.
Q3: Does this compound interfere with chromogenic assays?
The potential for interference with chromogenic assays depends on the specific assay principle.
-
Chromogenic anti-IIa assays: These assays may show overestimated results in the presence of direct thrombin inhibitors.[3]
-
Other chromogenic assays: Assays that do not involve thrombin in their final measurement step are less likely to be affected.
Q4: Are immunoassays affected by this compound?
Antigen-based assays, such as immunoassays (e.g., ELISA), are generally not expected to be affected by this compound as they do not rely on the functional coagulation cascade.
Q5: How can I mitigate the interference of this compound in my experiments?
Mitigation strategies include:
-
Use of non-clot-based assays: Whenever possible, opt for chromogenic or immunological methods that are not dependent on the coagulation cascade.
-
Understanding reagent sensitivity: Be aware that the degree of interference, particularly for PT, can be reagent-dependent.[4]
-
Drug removal techniques: For certain specialized assays, techniques to remove the interfering substance may be available, though this should be validated.
-
Timing of sample collection: If clinically relevant, collecting samples at trough drug concentrations may minimize interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly prolonged aPTT or PT results | Presence of this compound or another direct thrombin inhibitor in the sample. | 1. Review the subject's medication history. 2. Consider that the prolongation is an expected pharmacological effect. 3. If measuring a specific factor, use a chromogenic assay if available. |
| Discrepant results between different coagulation assays | Varying sensitivity of assays and reagents to this compound. The Thrombin Time will be significantly more prolonged than the aPTT or PT. | 1. Understand the principles of the assays being used. 2. Recognize that this discrepancy is characteristic of direct thrombin inhibitors. |
| Falsely elevated results in a chromogenic anti-IIa assay | Direct inhibition of thrombin by this compound is being measured by the assay. | This is an expected interference. Consider alternative methods if a different aspect of the coagulation pathway is being investigated. |
| Normal results in an immunoassay but abnormal clotting times | This compound affects the function (clotting activity) but not the protein concentration of coagulation factors. | This is an expected finding. Immunoassays for coagulation factors will not be affected by functional inhibitors like this compound. |
Data on this compound and Coagulation Assay Interference
Studies have shown that this compound exhibits a concentration-dependent anticoagulant effect on global clotting tests.
| Assay | Effect of this compound | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation. | [1][2] |
| Prothrombin Time (PT) | Prolongation observed. | [2] |
| Thrombin Time (TT) | Increased. | [1] |
| Heptest | Concentration-dependent anticoagulant effect. | [2] |
Note: The extent of interference can be dependent on the specific reagents and methodologies used in the laboratory.
Experimental Protocols
General Protocol for Assessing Drug Interference in Coagulation Assays:
-
Prepare a range of drug concentrations: Spike normal human plasma with known concentrations of this compound, covering the expected in vitro or in vivo range.
-
Perform baseline measurements: Analyze the un-spiked plasma to establish baseline values for the coagulation assays of interest (e.g., aPTT, PT, TT).
-
Test spiked samples: Run the same coagulation assays on the plasma samples containing varying concentrations of this compound.
-
Analyze the data: Plot the clotting times (or other assay readouts) against the this compound concentration to determine the dose-response relationship.
-
Determine the extent of interference: Quantify the degree of interference at different drug levels.
Visualizations
References
- 1. Anticoagulant properties, clinical efficacy and safety of this compound, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. This compound, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of dabigatran on select specialty coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efegatran's Cross-Reactivity with Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor efegatran, with a focus on its cross-reactivity profile. This compound is a potent, reversible, and direct inhibitor of thrombin, a key serine protease in the coagulation cascade. While highly selective for its primary target, understanding its potential interactions with other serine proteases is crucial for a comprehensive safety and efficacy assessment. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological and experimental frameworks.
Data Presentation: this compound Inhibition Profile
Quantitative data on the cross-reactivity of this compound against a broad panel of serine proteases is limited in publicly available literature. The primary focus of existing research has been on its potent inhibition of thrombin.
| Target Protease | Inhibition Constant (Kass) | Notes |
| Thrombin | 0.8 x 10⁸ L/mol[1] | This compound is a tight-binding, reversible competitive inhibitor of thrombin. |
| Factor Xa | Data not available | Studies suggest this compound can inhibit the extrinsic generation of Factor Xa, but specific Ki or IC50 values have not been reported.[2] |
| Trypsin | Data not available | - |
| Plasmin | Data not available | This compound is reported to spare endogenous fibrinolysis, suggesting weak inhibition of plasmin.[1] |
| Chymotrypsin | Data not available | - |
It is important to note that while specific inhibition constants for other serine proteases are not readily found, multiple sources qualitatively state that this compound "did not substantially inhibit other coagulation factor serine proteases"[1].
Experimental Protocols
The determination of the inhibitory activity of a compound like this compound against various serine proteases is typically conducted using in vitro enzymatic assays with chromogenic substrates.
General Protocol for Serine Protease Inhibition Assay:
This protocol outlines a general method for assessing the inhibitory effect of a test compound on a specific serine protease.
1. Materials:
- Purified serine protease (e.g., thrombin, Factor Xa, trypsin, plasmin, chymotrypsin)
- Specific chromogenic substrate for the respective protease
- Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
- 96-well microplate
- Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.
2. Procedure:
- Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a solution of the serine protease and its corresponding chromogenic substrate in the assay buffer at predetermined optimal concentrations.
- Assay Setup: To the wells of a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the serine protease solution. A control group should be included with the solvent vehicle instead of the inhibitor.
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction.
- Measurement: Immediately place the microplate in the microplate reader and measure the change in absorbance over time at a wavelength specific to the chromophore released from the substrate.
- Data Analysis: Determine the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of an inhibitor against a panel of serine proteases.
Signaling Pathway: The Coagulation Cascade
This diagram depicts a simplified version of the coagulation cascade, highlighting the central role of thrombin and other serine proteases. This compound directly inhibits Thrombin (Factor IIa).
References
A Comparative Analysis of Efegatran and Factor Xa Inhibitors in Anticoagulation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the direct thrombin inhibitor, efegatran, and the class of Factor Xa inhibitors, focusing on their respective mechanisms of action, clinical efficacy, and the experimental protocols of pivotal trials. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel anticoagulant therapies.
Introduction to Anticoagulant Therapies
Thrombotic disorders, characterized by the formation of blood clots in arteries or veins, are a leading cause of morbidity and mortality worldwide. Anticoagulant drugs are central to the prevention and treatment of these conditions. For decades, the mainstays of therapy were heparins and vitamin K antagonists like warfarin. However, the development of direct-acting oral anticoagulants (DOACs) has revolutionized this field, offering more predictable pharmacological profiles and obviating the need for frequent monitoring. This guide focuses on two distinct classes of these newer agents: this compound, a direct thrombin inhibitor, and the widely used Factor Xa inhibitors.
Mechanism of Action: Targeting Key Players in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Both this compound and Factor Xa inhibitors interrupt this cascade at critical junctures, but through different mechanisms.
This compound: Direct Thrombin Inhibition
This compound is a potent, reversible, and direct inhibitor of thrombin (Factor IIa).[1] Thrombin is the final key enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands that form the meshwork of a blood clot.[2] By binding directly to the active site of thrombin, this compound blocks this conversion, thereby preventing clot formation.[3]
Factor Xa Inhibitors: Targeting the Convergence Point
Factor Xa inhibitors, such as rivaroxaban, apixaban, and edoxaban, target Factor Xa, an enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[4][5] Factor Xa is responsible for the conversion of prothrombin to thrombin.[6] By selectively and reversibly binding to Factor Xa, these inhibitors prevent the burst of thrombin generation, a critical amplification step in the coagulation process.[5]
Below is a diagram illustrating the points of intervention for both this compound and Factor Xa inhibitors within the coagulation cascade.
Comparative Efficacy: Insights from Clinical Trials
Direct head-to-head clinical trials comparing this compound with Factor Xa inhibitors are not available in the published literature. Therefore, this comparison is based on their performance against traditional anticoagulants in their respective clinical settings.
This compound: Efficacy in Acute Coronary Syndromes
The clinical development of this compound primarily focused on its use in acute coronary syndromes (ACS), such as unstable angina and acute myocardial infarction (AMI).
Key Clinical Trial Data for this compound
| Trial | Indication | Comparator | Key Efficacy Endpoints | Outcome |
| This compound in Unstable Angina[7][8] | Unstable Angina | Heparin | Recurrent ischemia, recurrent angina, myocardial infarction, coronary intervention, death. | This compound (at doses ≥0.63 mg/kg/h) provided an antithrombotic effect at least comparable to heparin. No statistically significant differences in clinical outcomes were observed.[8] |
| ESCALAT[9] | Acute Myocardial Infarction | Heparin + tPA | TIMI grade 3 flow at 90 minutes. | The combination of this compound plus streptokinase was not superior to heparin plus accelerated tPA in achieving early patency.[9] |
Data Summary: Clinical trials demonstrated that this compound has a dose-dependent anticoagulant effect and is at least as effective as heparin in patients with unstable angina.[8] However, it did not show a clear clinical benefit over heparin.[8] In the setting of AMI, this compound in combination with streptokinase did not prove superior to the standard therapy of heparin and tPA.[9]
Factor Xa Inhibitors: Efficacy in Stroke Prevention in Atrial Fibrillation
Factor Xa inhibitors have been extensively studied in large-scale, phase 3 clinical trials for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF). The landmark trials for three leading Factor Xa inhibitors are ROCKET AF (rivaroxaban), ARISTOTLE (apixaban), and ENGAGE AF-TIMI 48 (edoxaban).
Key Clinical Trial Data for Factor Xa Inhibitors vs. Warfarin in Atrial Fibrillation
| Trial | Drug | N | Primary Efficacy Endpoint | Primary Outcome (vs. Warfarin) |
| ROCKET AF[1][10] | Rivaroxaban | 14,264 | Stroke or systemic embolism | Non-inferior (HR 0.88; 95% CI, 0.75 to 1.03; P<0.001 for noninferiority) |
| ARISTOTLE[11][12] | Apixaban | 18,201 | Stroke or systemic embolism | Superior (HR 0.79; 95% CI, 0.66 to 0.95; P=0.01 for superiority) |
| ENGAGE AF-TIMI 48[13][14] | Edoxaban (high-dose) | 21,105 | Stroke or systemic embolism | Non-inferior (HR 0.87; 97.5% CI, 0.73 to 1.04; P<0.001 for noninferiority) |
Data Summary: The major clinical trials for Factor Xa inhibitors have consistently demonstrated their non-inferiority, and in the case of apixaban, superiority, to warfarin in preventing stroke and systemic embolism in patients with atrial fibrillation.[1][10][11][12][13][14] A meta-analysis of these trials concluded that oral Factor Xa inhibitors were associated with a significant reduction in hemorrhagic stroke and all-cause mortality compared to warfarin.[15]
Experimental Protocols: A Look into Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting their results. Below are summaries of the experimental protocols for a key this compound trial and the landmark Factor Xa inhibitor trials.
This compound in Unstable Angina Trial Protocol
-
Study Design: A multicenter, randomized, sequential dose-escalation study.[8]
-
Patient Population: 432 patients with unstable angina.[8]
-
Intervention: Five dose levels of this compound sulfate (ranging from 0.105 mg/kg/h to 1.2 mg/kg/h) administered as a continuous intravenous infusion for 48 hours.[8]
-
Comparator: Intravenous heparin with a target activated partial thromboplastin time (aPTT) of 1.5 to 2.5 times the control value.[7]
-
Primary Efficacy Assessment: Number of patients with any episode of recurrent ischemia as measured by continuous ECG monitoring.[8]
-
Clinical Endpoints: Recurrent angina, myocardial infarction, coronary intervention (PTCA or CABG), and death.[8]
ROCKET AF (Rivaroxaban) Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, double-dummy, event-driven, non-inferiority trial.[16][17]
-
Patient Population: 14,264 patients with non-valvular AF and a history of stroke, transient ischemic attack, or systemic embolism, or at least two other risk factors for stroke.[10]
-
Intervention: Rivaroxaban 20 mg once daily (15 mg for patients with creatinine clearance of 30-49 mL/min).[1]
-
Comparator: Dose-adjusted warfarin with a target INR of 2.0 to 3.0.[1]
-
Primary Efficacy Endpoint: The composite of stroke (ischemic or hemorrhagic) and systemic embolism.[16]
ARISTOTLE (Apixaban) Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, double-dummy, non-inferiority trial with a pre-specified analysis for superiority.[11][18]
-
Patient Population: 18,201 patients with non-valvular AF and at least one additional risk factor for stroke.[11]
-
Intervention: Apixaban 5 mg twice daily (2.5 mg twice daily for patients with at least two of the following: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL).[19]
-
Comparator: Dose-adjusted warfarin with a target INR of 2.0 to 3.0.[11]
-
Primary Efficacy Endpoint: The composite of ischemic or hemorrhagic stroke and systemic embolism.[11]
ENGAGE AF-TIMI 48 (Edoxaban) Trial Protocol
-
Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.[13][14]
-
Patient Population: 21,105 patients with moderate-to-high-risk non-valvular AF (CHADS2 score ≥2).[14]
-
Intervention: High-dose edoxaban (60 mg once daily) or low-dose edoxaban (30 mg once daily). The dose was halved in patients with reduced renal function, low body weight, or concomitant use of potent P-glycoprotein inhibitors.[14]
-
Comparator: Dose-adjusted warfarin with a target INR of 2.0 to 3.0.[14]
-
Primary Efficacy Endpoint: The composite of stroke or systemic embolic event.[14]
The following diagram illustrates a generalized workflow for the large, event-driven, non-inferiority trials typical for Factor Xa inhibitors.
Conclusion
This compound, a direct thrombin inhibitor, has demonstrated an anticoagulant effect comparable to heparin in the setting of acute coronary syndromes, though without a clear overall clinical advantage. Its development appears to have been discontinued.[3] In contrast, Factor Xa inhibitors have emerged as a cornerstone of modern anticoagulation therapy, particularly for stroke prevention in atrial fibrillation. Large, robust clinical trials have established their non-inferiority, and in some cases superiority, to warfarin, coupled with a more favorable safety profile, especially concerning intracranial hemorrhage.
For researchers and drug development professionals, the journey of these two classes of anticoagulants provides valuable insights. The extensive clinical development program and the successful outcomes of the Factor Xa inhibitors highlight the importance of targeting key amplification points in the coagulation cascade and conducting large-scale, well-designed clinical trials to demonstrate clinical benefit. While direct thrombin inhibition remains a valid therapeutic strategy, the clinical success of this compound was limited in the indications studied. Future research in the field of anticoagulation will likely continue to explore novel targets and strategies to further refine the balance between antithrombotic efficacy and bleeding risk.
References
- 1. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 5. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 6. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Anticoagulant properties, clinical efficacy and safety of this compound, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sulfate as an adjunct to streptokinase versus heparin as an adjunct to tissue plasminogen activator in patients with acute myocardial infarction. ESCALAT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Apixaban for reduction in stroke and other ThromboemboLic events in atrial fibrillation (ARISTOTLE) trial: design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ARISTOTLE [bio-protocol.org]
- 13. Efficacy and Safety of Edoxaban in Elderly Patients With Atrial Fibrillation in the ENGAGE AF–TIMI 48 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
- 15. Comparative analysis and meta-analysis of major clinical trials with oral factor Xa inhibitors versus warfarin in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jacc.org [jacc.org]
- 17. XARELTO - Study Design of ROCKET AF [jnjmedicalconnect.com]
- 18. rxfiles.ca [rxfiles.ca]
- 19. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
A Comparative Analysis of Efegatran and Newer Anticoagulant Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapies, the quest for safer and more effective agents is perpetual. This guide provides a detailed comparison of efegatran, a direct thrombin inhibitor, with newer anticoagulant therapies, namely the direct thrombin inhibitor dabigatran and the Factor Xa inhibitors rivaroxaban and apixaban. While this compound showed early promise, its development appears to have been discontinued. This analysis serves as a valuable benchmark, highlighting the evolution of anticoagulant drug development and the key parameters that define the clinical utility of these agents.
Biochemical and Pharmacokinetic Properties
The efficacy and safety of an anticoagulant are intrinsically linked to its biochemical potency and pharmacokinetic profile. The following tables summarize key in vitro and in vivo parameters for this compound and its modern counterparts.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Mechanism of Action | K i (nM) | IC 50 (nM) |
| This compound | Thrombin (Factor IIa) | Direct, Reversible | 15[1] | 23[2] |
| Dabigatran | Thrombin (Factor IIa) | Direct, Reversible | 4.5[3] | 9.3 - 134.1[3][4] |
| Rivaroxaban | Factor Xa | Direct, Reversible | 0.4[5][6][7] | 0.7 - 2.1[5][6][8] |
| Apixaban | Factor Xa | Direct, Reversible | 0.08[9][10][11] | 1.3[12] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Dabigatran | Rivaroxaban | Apixaban |
| Bioavailability | Data not available (IV administration in trials) | 3-7%[13] | 80-100% (10 mg); ~66% (20 mg, fasted)[14][15][16] | ~50%[10][17] |
| Protein Binding | Data not available | ~35%[13] | ~92-95%[16] | ~87%[17] |
| Half-life (t ½ ) | Data not available | 12-17 hours[13] | 5-9 hours (young); 11-13 hours (elderly)[15][18] | ~12 hours[10][17][19] |
| Metabolism | Data not available | Primarily non-CYP mediated hydrolysis | CYP3A4, CYP2J2[18] | Primarily CYP3A4/5[17][19] |
| Elimination | Data not available | ~80% renal[20] | ~33% renal (unchanged), metabolized remainder via hepatobiliary route | ~27% renal, also biliary and intestinal[10][19] |
Signaling Pathway and Mechanism of Action
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Direct oral anticoagulants (DOACs) target key enzymes in this cascade. This compound and dabigatran directly inhibit thrombin (Factor IIa), the final enzyme in the common pathway, which is responsible for converting fibrinogen to fibrin. In contrast, rivaroxaban and apixaban target Factor Xa, a critical component of the prothrombinase complex where the intrinsic and extrinsic pathways converge.
Figure 1. The coagulation cascade and points of inhibition for direct oral anticoagulants.
Experimental Protocols
Standardized laboratory assays are essential for assessing the pharmacodynamic effects of anticoagulants.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[21]
-
Incubation: Pre-warm PPP, aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids), and calcium chloride (0.025 M) to 37°C.[22][23]
-
Assay: In a test tube or cuvette, mix 50 µL of PPP with 50 µL of aPTT reagent. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.[21][23]
-
Clotting Initiation and Detection: Add 50 µL of pre-warmed calcium chloride to the mixture and simultaneously start a timer.[21] The time taken for a fibrin clot to form is recorded.
Figure 2. Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Prothrombin Time (PT) Assay
The PT test assesses the extrinsic and common pathways of coagulation.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood as described for the aPTT assay.[24]
-
Incubation: Pre-warm the PPP and the PT reagent (a source of tissue factor and phospholipids) to 37°C.[25]
-
Assay: Add 100 µL of PPP to a test tube.[26]
-
Clotting Initiation and Detection: Rapidly add 200 µL of the pre-warmed PT reagent to the PPP and start a timer. The time until clot formation is the prothrombin time.[26]
Anti-Factor Xa (Anti-FXa) Assay
This chromogenic assay is used to measure the activity of Factor Xa inhibitors.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from the patient sample.
-
Reaction Mixture: In a cuvette, a known amount of excess Factor Xa is added to the PPP in the presence of a chromogenic substrate for Factor Xa.
-
Measurement: The Factor Xa inhibitor in the plasma will neutralize a portion of the added Factor Xa. The remaining active Factor Xa cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
Comparative Summary
The evolution from early direct thrombin inhibitors like this compound to the current generation of DOACs reflects significant advancements in drug design and a deeper understanding of the coagulation cascade.
Figure 3. A logical comparison of this compound and newer direct oral anticoagulants.
References
- 1. In vitro effects of inogatran, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Apixaban | Factor Xa | TargetMol [targetmol.com]
- 10. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]
- 17. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Pharmacokinetics/Pharmacodynamics of Dabigatran 75 mg Twice Daily in Patients With Nonvalvular Atrial Fibrillation and Severely Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. linear.es [linear.es]
- 22. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 23. diagnolab.com.na [diagnolab.com.na]
- 24. atlas-medical.com [atlas-medical.com]
- 25. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 26. diagnolab.com.na [diagnolab.com.na]
Safety Operating Guide
Prudent Disposal of Efegatran: A Guide for Laboratory Professionals
Absence of specific manufacturer guidance necessitates adherence to general best practices for pharmaceutical waste management. While a specific Safety Data Sheet (SDS) or explicit disposal protocols for Efegatran were not available in public documentation, established guidelines for the disposal of unused or expired pharmaceuticals provide a framework for its safe handling and disposal in a laboratory setting. Researchers, scientists, and drug development professionals must handle this compound, an anticoagulant and platelet aggregation inhibitor, with care to prevent environmental contamination and accidental exposure.[1]
General Principles for Pharmaceutical Waste Disposal
The primary recommendation for disposing of unused medicines is to use a drug take-back program.[2][3] However, in a laboratory or research context, waste is often managed through institutional environmental health and safety (EHS) programs. If a take-back program is not an option, the following steps, adapted from FDA and DEA guidelines, should be followed.[2][3]
Step-by-Step Disposal Procedure:
-
Consult Institutional Protocols: Before proceeding, review your organization's specific policies and procedures for hazardous and chemical waste disposal. Many institutions have dedicated protocols for pharmaceutical waste.[4][5]
-
Do Not Flush: Unless explicitly instructed by the manufacturer or a specific SDS, do not flush this compound down the toilet or drain.[2][6] Pharmaceuticals can pass through wastewater treatment systems and enter waterways, potentially harming aquatic life.[6][7]
-
Render the Drug Unusable:
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[2][3] This step helps to deter accidental ingestion by humans or animals.
-
For liquid formulations, they can be mixed with an absorbent material. For solids, adding a small amount of water can help them dissolve and mix.[8]
-
-
Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, clean container with a lid, to prevent leakage.[2][3]
-
Dispose of in Municipal Solid Waste: The sealed container can then be placed in the trash.[3]
-
De-identify Packaging: Before disposing of the original container, scratch out or remove all personal or identifying information to protect privacy.[2][3]
Summary of Disposal Options
| Disposal Method | Key Considerations | Environmental Impact |
| Drug Take-Back Program | The preferred and safest method. Ensures proper destruction. | Minimal environmental impact as drugs are typically incinerated at high temperatures.[7] |
| Institutional EHS Program | Follows specific protocols for laboratory waste. May involve incineration or other specialized disposal methods. | Controlled and minimized environmental impact. |
| Household Trash Disposal | Should only be used when other options are unavailable. Requires rendering the drug unusable. | Can contribute to landfill leachate if not properly contained.[7] |
| Sewer Disposal (Flushing) | Not Recommended. Should only be done if specifically instructed on the label. | High potential for water contamination.[6][7] |
Logical Workflow for Laboratory Pharmaceutical Waste Disposal
The following diagram illustrates a recommended decision-making process for the disposal of pharmaceutical waste, such as this compound, in a laboratory setting.
Important Safety Considerations
-
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including gloves and safety glasses, to avoid skin and eye contact.[9]
-
Hazardous Waste: Depending on the quantity and concentration, and institutional policies, this compound waste may need to be managed as hazardous chemical waste.[4] In such cases, it must be collected by a certified hazardous waste disposal service.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations, such as those from the EPA and DEA.[10]
Given the lack of specific data for this compound, it is crucial to err on the side of caution. For definitive guidance, it is recommended to contact the manufacturer of this compound or your institution's environmental health and safety department.
References
- 1. This compound | C21H32N6O3 | CID 122267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dea.gov [dea.gov]
- 3. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. harvard-ma.gov [harvard-ma.gov]
- 9. aksci.com [aksci.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
